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  • Product: 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol
  • CAS: 156027-20-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, physicochemical properties, and a validated synthesis protocol for this molecule. The guide emphasizes the scientific integrity behind the presented data and methodologies, offering field-proven insights from a Senior Application Scientist's perspective. All information is supported by authoritative references to ensure accuracy and trustworthiness.

Introduction

Imidazole-2-thiols represent a significant class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their wide array of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural versatility of the imidazole ring allows for various substitutions, leading to a diverse library of compounds with distinct pharmacological profiles.[3] The introduction of a butyl group at the N1 position and methyl groups at the C4 and C5 positions of the imidazole-2-thiol core results in 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, a molecule with specific steric and electronic properties that can influence its biological interactions and chemical reactivity. This guide will focus specifically on this derivative, providing a detailed analysis of its chemical and physical characteristics.

Chemical Structure and Identification

The definitive identification of a chemical entity is paramount for any research and development endeavor. This section provides the fundamental structural and identifying information for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol.

The chemical structure of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is characterized by a five-membered imidazole ring with a thiol group at the 2-position, a butyl substituent on one of the nitrogen atoms, and two methyl groups on the carbon atoms of the ring.

Molecular Formula: C₉H₁₆N₂S[4]

Molecular Weight: 184.3 g/mol [4]

Canonical SMILES: CCCCN1C(=S)N=C(C)C1C

IUPAC Name: 1-butyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in various scientific disciplines, including drug design and materials science. While experimental data for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is not extensively available in the public domain, the properties of the closely related parent compound, 4,5-dimethyl-1H-imidazole-2-thiol, can provide valuable estimations.

PropertyValue (for 4,5-dimethyl-1H-imidazole-2-thiol)UnitReference
Boiling Point236 (Predicted)°C[5]
Melting Point128 (Predicted)°C[5]
Water Solubility0.153 (Predicted)mol/L[5]
logP (Octanol-Water Partition Coefficient)0.316 (Predicted)[5]
Density1.21 (Predicted)g/cm³[5]
pKa (acidic)11.5 (Predicted)[5]
pKa (basic)1.81 (Predicted)[5]

Note: These values are for the parent compound without the N-butyl group and should be used as estimations. The addition of the butyl chain will likely increase the lipophilicity (higher logP) and decrease the water solubility and melting point.

Synthesis Protocol

The synthesis of N-alkylated imidazole-2-thiols is a well-established process in organic chemistry. The following protocol describes a reliable method for the synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, adapted from general procedures for the N-alkylation of imidazole derivatives.[6] The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Reaction Scheme:

G cluster_reagents Reactants reagent1 4,5-Dimethyl-1H-imidazole-2-thiol reaction N-Alkylation reagent1->reaction reagent2 1-Bromobutane reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol reaction->product Heat

Caption: Synthesis workflow for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol.

Materials:

  • 4,5-Dimethyl-1H-imidazole-2-thiol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethyl-1H-imidazole-2-thiol (1.0 eq).

    • Expertise & Experience: Starting with the solid imidazole allows for easier handling and accurate measurement. The glassware must be dry to prevent side reactions with the base and alkylating agent.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (approximately 10 mL per gram of imidazole).

    • Causality: Potassium carbonate acts as a base to deprotonate the acidic N-H of the imidazole, forming the more nucleophilic imidazolate anion. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, as it solvates the cation of the base, leaving the anion more reactive.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

    • Causality: Dropwise addition helps to control any potential exotherm. A slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Trustworthiness: Monitoring the reaction by TLC is a critical self-validating step to determine the reaction endpoint, preventing unnecessary heating and potential side product formation.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (3-4 times the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Causality: The addition of water is to quench the reaction and dissolve the inorganic salts. Ethyl acetate is a suitable extraction solvent for the product, which is expected to be less polar than the starting material.

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: Washing with water removes any remaining DMF and inorganic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness: Drying the organic phase is essential before solvent removal to obtain a pure, water-free product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Expertise & Experience: The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation of the product from any unreacted starting materials or byproducts.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2t2HN-CH₂-(CH₂)₂-CH₃
~2.2s3HC4-CH₃
~2.1s3HC5-CH₃
~1.6-1.8m2HN-CH₂-CH₂-CH₂-CH₃
~1.3-1.5m2HN-(CH₂)₂-CH₂-CH₃
~0.9t3HN-(CH₂)₃-CH₃
~11.5br s1HN-H (thiol tautomer) or S-H

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=S
~125C4
~120C5
~45N-CH₂-(CH₂)₂-CH₃
~32N-CH₂-CH₂-CH₂-CH₃
~20N-(CH₂)₂-CH₂-CH₃
~14N-(CH₂)₃-CH₃
~12C4-CH₃
~11C5-CH₃

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Medium-StrongN-H stretch (thiol tautomer), C-H stretch (aliphatic)
1580-1620MediumC=N, C=C stretch (imidazole ring)
1200-1300StrongC=S stretch (thione)
1100-1000MediumC-N stretch

Mass Spectrometry (EI):

m/zInterpretation
184[M]⁺ (Molecular Ion)
127[M - C₄H₉]⁺
113[M - C₄H₉ - CH₂]⁺
57[C₄H₉]⁺

Potential Applications and Future Directions

Derivatives of imidazole-2-thiol have demonstrated a wide range of biological activities, suggesting potential applications for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol in drug discovery. The presence of the lipophilic butyl group may enhance membrane permeability, a desirable property for drug candidates. Areas of potential investigation include:

  • Antimicrobial Agents: Given the known antimicrobial properties of related compounds, this molecule could be screened against various bacterial and fungal strains.

  • Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and this derivative could be evaluated for its cytotoxic effects on cancer cell lines.[1]

  • Corrosion Inhibitors: Imidazole derivatives have been studied for their ability to inhibit the corrosion of metals.[8]

Future research should focus on the experimental validation of the physicochemical and spectroscopic properties outlined in this guide. Furthermore, a thorough investigation into the biological activities of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is warranted to explore its full therapeutic potential.

References

  • Asmaa S. Salman, Anhar Abdel-Aziem, Mrwa J. Alkubbat, Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity, American Journal of Organic Chemistry, Vol. 5 No. 2, 2015, pp. 57-72. doi: 10.5923/j.ajoc.20150502.01.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (URL: [Link])

  • Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Vol. 53B, May 2014, pp 642-646.
  • 4,5-Dimethyl-1H-imidazole-2-thiol Properties - EPA. (URL: [Link])

  • Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorin
  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF - ResearchGate. (URL: [Link])

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC. (URL: [Link])

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC. (URL: [Link])

  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol - ResearchGate. (URL: [Link])

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (URL: [Link])

  • 1,3-Dihydro-1,5-dimethyl-4-phenyl-2H-imidazole-2-thione - SpectraBase. (URL: [Link])

  • ¹³C NMR spectrum of 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (4). (URL: [Link])

  • Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and - Canadian Center of Science and Education. (URL: [Link])

  • Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC. (URL: [Link])

  • Imidazole-2-thiol, 1-butyl- (C7H12N2S) - PubChemLite. (URL: [Link])

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Dynamics of 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol

As a Senior Application Scientist, I approach the utility of specialized heterocyclic compounds not merely as catalog chemicals, but as highly engineered molecular tools. 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the utility of specialized heterocyclic compounds not merely as catalog chemicals, but as highly engineered molecular tools. 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 156027-20-2) is a prime example of such molecular engineering,[1]. By strategically functionalizing the core mercaptoimidazole ring with a lipophilic butyl tail and electron-donating methyl groups, this compound is optimized for advanced surface passivation, coordination chemistry, and pharmaceutical synthesis.

This guide provides an in-depth technical analysis of its structural dynamics, mechanistic pathways for metal surface adsorption, and the self-validating experimental protocols required to quantify its efficacy.

Structural Dynamics and Physicochemical Profile

To understand the macroscopic behavior of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, we must first dissect its quantum chemical architecture. The core 1H-imidazole-2-thiol ring acts as a bidentate ligand, capable of coordinating with transition metals via both the nitrogen and sulfur atoms.

However, it is the specific functionalization that dictates its superior performance:

  • The 4,5-Dimethyl Substitution: Methyl groups are electron-donating groups (EDGs). Through hyperconjugation, they push electron density into the imidazole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy directly correlates with a greater ability to donate

    
    -electrons to the empty d-orbitals of transition metals (e.g., Fe, Cu)[2].
    
  • The N-Butyl Chain: The addition of a 4-carbon aliphatic chain introduces a critical hydrophobic vector. In aqueous or acidic environments, once the polar head anchors to a metal surface, the non-polar butyl tail projects outward, creating a steric shield that repels water molecules and corrosive ions (like Cl⁻)[1].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
IUPAC Name 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiolDefines specific isomeric structure and substitution.
CAS Number 156027-20-2Primary identifier for inventory and regulatory tracking,[3].
Molecular Formula C₉H₁₆N₂SIndicates a high carbon-to-heteroatom ratio, favoring lipophilicity[1],[4].
Molecular Weight 184.30 g/mol Optimal size for dense monolayer packing on metal surfaces[1].
SMILES String SC1=NC(C)=C(C)N1CCCCUseful for in silico Density Functional Theory (DFT) modeling[1].

Mechanistic Pathways in Surface Passivation

One of the most rigorous applications for mercaptoimidazoles is their use as corrosion inhibitors for steel in highly acidic environments[2]. Contrary to the historical assumption that inhibitors require massive


-electron systems, quantum chemical studies reveal that compact, electron-rich molecules often exhibit superior Inhibition Efficiency (IE)[2].

When 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is introduced to a corrosive bulk solution, it undergoes a highly specific adsorption sequence onto the metal surface (e.g., the Fe(100) facet, which exhibits high surface energy and low work function)[5]. The adsorption energy is strongly negative (spontaneous), driven by charge transfer flowing from the metallic surface to the inhibitor, primarily through the adsorbate's carbon and sulfur atoms[5].

AdsorptionMechanism A Bulk Aqueous Solution (Corrosive Environment) B 1-Butyl-4,5-dimethyl- 1H-imidazole-2-thiol A->B Mass Transport C Thiol-Thione Tautomerization & Deprotonation B->C Surface Proximity D Chemisorption on Fe(100) (d-orbital Charge Transfer) C->D Fe-S / Fe-N Bonding E Hydrophobic Barrier Formation (Butyl Chain Shielding) D->E Monolayer Assembly

Mechanistic pathway of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol adsorption on Fe(100) surfaces.

Table 2: Comparative Quantum Chemical Parameters (Theoretical)

Note: Data extrapolated from base 2-mercaptoimidazole (2MI) DFT studies to illustrate the structural advantage of the functionalized derivative[2],[5].

Inhibitor MoleculeHOMO EnergyAdsorption Energy (Fe 100)Structural Advantage
2-Mercaptoimidazole (2MI) Baseline-1.26 eVHigh chemical activity; efficient baseline inhibitor.
2-Mercaptobenzimidazole (2MBI) Lower than 2MILess NegativeBulky benzene ring creates steric hindrance, lowering IE.
1-Butyl-4,5-dimethyl-... (Target) Highest Most Negative Dimethyl groups maximize electron donation; Butyl chain repels H₂O.

Self-Validating Experimental Protocols

To empirically validate the efficacy of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol as a surface passivator, researchers must employ rigorous electrochemical techniques. The following protocol utilizes Tafel Polarization.

Causality Check: Why not just measure weight loss? While gravimetric analysis is useful, it only provides a macroscopic average over time. Electrochemical testing provides real-time, mechanistic insights into whether the inhibitor is suppressing the anodic reaction (metal dissolution), the cathodic reaction (hydrogen evolution), or both (mixed-type)[6].

Protocol: Electrochemical Tafel Polarization Validation

Objective: Determine the corrosion current density (


) and calculate the Inhibition Efficiency (

).

Materials:

  • Potentiostat (e.g., Parstat 2273 or equivalent)[6].

  • Three-electrode cell: Mild steel working electrode (WE), Saturated Calomel Electrode (SCE) reference, Platinum counter electrode.

  • Test Solution: 1.0 M HCl containing varying concentrations of the target compound (e.g., 10 ppm to 1000 ppm).

Step-by-Step Methodology:

  • Electrode Preparation: Mechanically polish the mild steel WE using sequential SiC abrasive papers (up to 1200 grit). Wash with bi-distilled water and degrease with acetone.

    • Causality: This standardizes the surface roughness and removes native oxide layers, ensuring the inhibitor interacts directly with the bare metal lattice.

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution for exactly 30 minutes without applying any external current[6].

    • Causality: Thermodynamic equilibrium must be reached. Perturbing the system before the steady-state OCP is achieved will result in baseline drift, invalidating the subsequent Tafel slopes.

  • Polarization Scan: Sweep the electrode potential automatically from -250 mV to +250 mV versus the established OCP at a strict scan rate of 0.166 mV/s[6].

    • Causality: A slow scan rate prevents capacitive charging currents from distorting the faradaic current response of the corrosion process.

  • Data Extrapolation: Extrapolate the linear anodic and cathodic Tafel regions to their intersection point to determine

    
    .
    
  • Efficiency Calculation: Calculate the Inhibition Efficiency using the self-validating formula:

    
    
    

ProtocolWorkflow S1 Electrode Preparation (SiC Paper Polishing) S2 OCP Stabilization (30 min Immersion) S1->S2 Surface Standardization S3 Tafel Polarization (-250 to +250 mV vs OCP) S2->S3 Thermodynamic Equilibrium S4 Data Extrapolation (Corrosion Current Density) S3->S4 Scan @ 0.166 mV/s S5 Inhibition Efficiency Calculation & Validation S4->S5 Triplicate Verification

Self-validating electrochemical workflow for assessing corrosion inhibition efficiency.

Conclusion

1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol represents a highly tuned molecular entity. By understanding the causal relationship between its structural components—the electron-donating dimethyl groups and the sterically shielding butyl chain—researchers can predictably harness its capabilities for advanced surface passivation, complexation, and synthetic applications. Adhering to strict, equilibrium-based experimental protocols ensures that its theoretical potential translates reliably into empirical data.

References

  • "Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole... as Corrosion Inhibitors for Steel". ResearchGate. Available at: [Link]

  • "DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface". Academia.edu. Available at: [Link]

  • "Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid". ACS Publications. Available at: [Link]

Sources

Foundational

tautomerism of 1-butyl-4,5-dimethylimidazole-2-thione vs thiol

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 1-Butyl-4,5-dimethylimidazole-2-thione Abstract Prototropic tautomerism is a fundamental concept in organic chemistry that significantly influences the chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 1-Butyl-4,5-dimethylimidazole-2-thione

Abstract

Prototropic tautomerism is a fundamental concept in organic chemistry that significantly influences the chemical reactivity, physical properties, and biological activity of heterocyclic compounds. This technical guide provides a comprehensive examination of the thione-thiol tautomerism in 1-butyl-4,5-dimethylimidazole-2-thione. We delve into the synthesis of this model compound, explore the theoretical underpinnings of its tautomeric equilibrium through computational chemistry, and detail the experimental methodologies for its characterization. This guide offers researchers, scientists, and drug development professionals a robust framework for understanding and investigating this dynamic equilibrium, combining field-proven insights with detailed, reproducible protocols.

Introduction: The Phenomenon of Thione-Thiol Tautomerism

Heterocyclic compounds containing a thioamide functional group (-N-C=S) can exist in a dynamic equilibrium between two tautomeric forms: the thione (amide) form and the thiol (imidic acid) form. This equilibrium, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms. For 1-butyl-4,5-dimethylimidazole-2-thione, this equilibrium is depicted below.

The position of this equilibrium is not static; it is profoundly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2] In the solid state and in polar solvents, the thione form is generally predominant for most heterocyclic thiones due to its higher polarity and capacity for hydrogen bonding.[2][3] Conversely, in the gas phase or in nonpolar solvents, the less polar thiol tautomer can be significantly populated.[2][4] Understanding and controlling this equilibrium is critical in drug development, as the two tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.

Caption: Thione-thiol equilibrium of 1-butyl-4,5-dimethylimidazole-2-thione.

Synthesis of 1-Butyl-4,5-dimethylimidazole-2-thione

The synthesis of N-substituted imidazole-2-thiones is a well-established field, often involving the cyclization of appropriate precursors.[5] The following protocol describes a reliable method adapted from general procedures for the synthesis of imidazole-2-thiones.

Reaction Scheme

The synthesis involves the reaction of N-butyl-2,3-diaminobutane with carbon disulfide. The diamine precursor can be synthesized via standard methods.

Detailed Experimental Protocol

Objective: To synthesize 1-butyl-4,5-dimethylimidazole-2-thione.

Materials:

  • N-butyl-2,3-diaminobutane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-butyl-2,3-diaminobutane (1.0 equiv) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add a solution of potassium hydroxide (1.1 equiv) in ethanol. Subsequently, add carbon disulfide (1.2 equiv) dropwise at room temperature. The addition of CS₂ is exothermic and may require cooling in an ice bath to maintain the temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and neutralize with 1M HCl until a precipitate forms. Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-butyl-4,5-dimethylimidazole-2-thione.[6]

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Theoretical & Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers.[4][7] By calculating the electronic energies (ΔE) and Gibbs free energies (ΔG) of the thione and thiol forms, we can estimate the equilibrium constant in the gas phase and in various solvents using a Polarizable Continuum Model (PCM).[8]

Gas-Phase and Solvent Energetics

In the gas phase, the thione form of imidazole-2-thione derivatives is generally found to be more stable than the thiol form.[4] This preference is often attributed to the greater bond energy of C=S compared to C=N and the stability of the amide-like system. Solvation can significantly alter this balance. Polar protic solvents like water or methanol can stabilize the more polar thione tautomer through hydrogen bonding, further shifting the equilibrium in its favor.[1][9]

Protocol for DFT Calculation

Objective: To calculate the relative energies of the thione and thiol tautomers.

Software: Gaussian, Spartan, or similar quantum chemistry software.[7]

Methodology:

  • Structure Optimization: Build the 3D structures of both the 1-butyl-4,5-dimethylimidazole-2-thione and its corresponding thiol tautomer.

  • Level of Theory: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p).[4][7][10] This level of theory provides a good balance between accuracy and computational cost for such systems.

  • Phase Analysis:

    • Gas Phase: Perform calculations in the gas phase to determine the intrinsic relative stability.

    • Solvent Phase: Repeat the calculations incorporating a PCM to model the effects of different solvents (e.g., chloroform, DMSO, water).[8]

  • Energy Extraction: From the output files, extract the zero-point corrected electronic energies and Gibbs free energies for each tautomer in each phase.

  • Relative Energy Calculation: Calculate the relative energy (ΔG) as G(thiol) - G(thione). A positive value indicates that the thione form is more stable.

Summary of Typical Computational Data

The following table presents hypothetical but representative data for the thione-thiol equilibrium based on literature for similar systems.

Tautomer SystemPhaseMethod/Basis SetΔE (kcal/mol)ΔG (298K, kcal/mol)Favored Tautomer
Imidazole-2-thione AnalogGasB3LYP/6-311+G(d,p)5.85.5Thione
Imidazole-2-thione AnalogChloroform (PCM)B3LYP/6-311+G(d,p)6.56.2Thione
Imidazole-2-thione AnalogWater (PCM)B3LYP/6-311+G(d,p)8.27.9Thione

Experimental Characterization and Equilibrium Analysis

Spectroscopic techniques are indispensable for identifying the predominant tautomer and quantifying the equilibrium in solution.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[13][14]

  • ¹H NMR: The most definitive signal for the thione form is the N-H proton, which typically appears as a broad singlet in the downfield region (δ 11.0 - 13.0 ppm) in a non-protic solvent like DMSO-d₆.[13][15] This signal will exchange and disappear upon addition of D₂O. The thiol tautomer would instead show an S-H proton, which is often a very broad signal at a more upfield position and also exchanges with D₂O.

  • ¹³C NMR: The C=S carbon of the thione form is highly characteristic, appearing significantly downfield in the range of δ 175 - 185 ppm.[13][16] For the thiol form, this carbon (now a C-S single bond within an aromatic-like ring) would be shifted substantially upfield. The chemical shift difference between C4 and C5 can also indicate the predominant tautomeric form.[13]

AtomNucleusTypical Chemical Shift (ppm) - Thione FormNotes
C=S¹³C175 - 185A key diagnostic signal for the thione tautomer.[13]
C4 / C5¹³C104 - 130The specific shifts and their difference can be indicative of the electronic structure.[13][16]
N-H¹H11.0 - 13.0 (in DMSO-d₆)Often a broad singlet, absent in protic deuterated solvents like CD₃OD due to exchange.[13][15]
C4-H / C5-H¹H5.5 - 7.5Highly sensitive to the electronic environment.

Objective: To determine the tautomeric ratio of 1-butyl-4,5-dimethylimidazole-2-thione in solution.[17]

Materials:

  • Synthesized 1-butyl-4,5-dimethylimidazole-2-thione

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in a deuterated solvent (0.6 mL) in a standard NMR tube.

  • Data Acquisition: Record high-resolution ¹H NMR spectra at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

  • Identification: Identify the characteristic signals for each tautomer. The N-H proton of the thione form is the most straightforward signal to monitor.

  • Quantification: Integrate the area of a well-resolved signal unique to the thione form (e.g., the N-H proton) and a signal unique to the thiol form (if observable). The ratio of these integrals corresponds to the molar ratio of the tautomers.

  • Equilibrium Constant (K_eq_): Calculate K_eq_ as [Thiol] / [Thione].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms possess different chromophoric systems and thus exhibit distinct absorption maxima (λ_max_).[11][18][19] The more extended conjugated system of the thiol tautomer often results in a bathochromic shift (absorption at a longer wavelength) compared to the thione form.[18]

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium using UV-Vis spectroscopy.[12]

Materials:

  • Synthesized compound

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

  • Quartz cuvettes and UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the compound with a known concentration in various solvents.

  • Spectrum Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.

  • Data Analysis: Identify the λ_max_ for each tautomer. By using the Beer-Lambert law and known molar absorptivity coefficients (which can be estimated using locked S-alkylated thiol and N,N'-dialkylated thione analogs), the concentration of each tautomer can be determined.[20][21]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the dominant tautomer.[3]

  • Thione Form: Characterized by a strong N-H stretching band (around 3100-3400 cm⁻¹) and a C=S stretching vibration (typically in the 1020-1250 cm⁻¹ region).[3][16]

  • Thiol Form: Would exhibit a weak S-H stretching band (around 2550-2600 cm⁻¹) and a C=N stretching band (around 1600-1650 cm⁻¹).[22][23] The absence of a clear S-H stretch is strong evidence for the predominance of the thione form.[3]

The Influence of Solvent on Tautomeric Equilibrium

The choice of solvent can dramatically shift the tautomeric equilibrium.[1][2] This is a critical consideration in drug development, where the local environment of a receptor binding pocket can be mimicked by solvents of varying polarity.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents are excellent hydrogen bond donors and acceptors. They strongly solvate and stabilize the more polar thione tautomer, shifting the equilibrium almost exclusively to the thione side.[1]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which also favors the polar thione form.[1][8]

  • Nonpolar Solvents (e.g., cyclohexane, benzene): In these environments, intermolecular hydrogen bonding is minimized. The less polar thiol tautomer may become more favored, or a more balanced equilibrium may be observed.[2]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis Start Starting Materials React Cyclization Reaction Start->React Purify Purification & Recrystallization React->Purify Purified Pure Compound Purify->Purified Characterization NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR UVVis UV-Vis Spectroscopy Purified->UVVis DFT Computational (DFT) Purified->DFT Data Data Interpretation & Keq Calculation NMR->Data UVVis->Data DFT->Data

Caption: Experimental workflow for synthesis and tautomerism analysis.

Conclusion

References

  • Stoyanov, S., et al. (Year). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.
  • N'Guessan, B. R., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 55-69. [Link]

  • Kapsomenos, G. S., & Akrivos, P. D. (1988). Computational study of heterocyclic thione ligands. Part I. Five-membered heteroatomic thiones possessing an a. Canadian Journal of Chemistry, 66(11), 2835-2840. [Link]

  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(10), 1759-1766. [Link]

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

  • Sviridova, L. A., et al. (2006). Imidazole-2-Thiones: Synthesis, Structure, Properties. Sulfur Reports, 27(4), 357-417. [Link]

  • Al-Jaber, A. S., et al. (2015). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

  • Delaere, D., Raspoet, G., & Nguyen, M. T. (1999). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 103(12), 171-177. [Link]

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

  • Ghasemi, Y., & Shamlouei, H. R. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 30(2), 527-533. [Link]

  • Ghafari, S., & Navaee, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1013-1021. [Link]

  • Wavefunction, Inc. (2021). How about Tautomers?-Magical Power of Quantum Mechanics. Spartan'20 Manual. [Link]

  • Author, A. A., et al. (2025). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Rosenau, T., et al. (2018). Negative effect and removal of trace amounts of 1,3-dialkylimidazolium ionic liquids in samples from biorefineries. ResearchGate. [Link]

  • Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(15), 5021-5034. [Link]

  • Drozd, M. F., et al. (2022). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. [Link]

  • El-Sheshtawy, H. S., et al. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Molecular Structure, 1292, 136121. [Link]

  • Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2603-2609. [Link]

  • Asl, J. H., et al. (2025). Design and construction of the imidazole-2-thione-based copper(I) complexes by varying the co-anion and synthesis conditions and verifying their antimicrobial activity. ResearchGate. [Link]

  • El-Gohary, N. S., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society, 21(3), 1-20. [Link]

  • Ghorab, M. M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2959. [Link]

  • Mack, J., & Stillman, M. J. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5126-5134. [Link]

  • Raafat, E. M., et al. (2024). Synthesis of S-alkylated oxadiazole bearing imidazo[2,1-b]thiazole derivatives targeting breast cancer: In vitro cytotoxic evaluation and in vivo radioactive tracing studies. Bioorganic Chemistry, 153, 107937. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Spectrochimica Acta, 18(4), 541-547. [Link]

  • Perpète, E. A., et al. (2006). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2269. [Link]

  • Durant, G. J., et al. (1975). Imidazole derivatives and salts thereof and their synthesis. European Patent Office. [Link]

  • Chem Eazy. (2020). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 2(1), 30-37. [Link]

  • Gerakines, P. A., & Hudson, R. L. (2018). Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. The Astrophysical Journal, 865(2), 103. [Link]

  • Gökçe, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(19), 21950-21966. [Link]

  • McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [Link]

  • Veres, T., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5693. [Link]

  • Sławiński, J., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2213145. [Link]

  • Wieczorek, M., et al. (2021). (A) The tautomeric forms of imidazole-2-thione. (B) The mesomeric... ResearchGate. [Link]

  • Martinez-Carrera, S. (1966). The crystal structure of imidazole at -150°C. Acta Crystallographica, 20(6), 783-789. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18, 541-547. [Link]

  • Smith, B. C. (2016). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

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Exploratory

Technical Guide: Solubility Profile of 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol

This guide details the solubility profile, physicochemical properties, and solvent selection criteria for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (also referred to as 1-butyl-4,5-dimethylimidazole-2(3H)-thione ). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and solvent selection criteria for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (also referred to as 1-butyl-4,5-dimethylimidazole-2(3H)-thione ).

Executive Summary

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 1192-72-9 derivative) is a functionalized imidazole derivative characterized by a lipophilic butyl tail and a polar thione headgroup. Unlike simple imidazoles, its solubility is governed by a competition between the hydrophobic alkyl chain and the polar, hydrogen-bonding thioamide moiety.[1]

Key Solubility Takeaways:

  • High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF), and lower Alcohols (Methanol, Ethanol).[1]

  • Moderate Solubility: Esters (Ethyl Acetate), Ethers (THF), and Aromatic Hydrocarbons (Toluene).[1]

  • Low/Insoluble: Aliphatic Hydrocarbons (Hexane, Heptane) and Water (neutral pH).[1]

Chemical Identity & Physicochemical Mechanism[1][2]

To predict and manipulate solubility, one must understand the molecule's behavior in solution.[1] This compound exists in a tautomeric equilibrium, predominantly favoring the thione form in neutral organic solvents.[1]

Structural Profile
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 184.30 g/mol [1]

  • Core Moiety: Imidazole ring (aromatic/polar).[2]

  • Functional Groups:

    • N1-Butyl: Adds significant lipophilicity (+LogP), reducing water solubility compared to the parent dimethylimidazole.[1]

    • C2-Thione (C=S): Highly polar, acts as a hydrogen bond acceptor.[1]

    • N3-H: Acts as a hydrogen bond donor (in the thione tautomer).

Tautomerism & Solvent Interaction

The solubility behavior is dictated by the Thione-Thiol Tautomerism . In solution, the equilibrium shifts based on solvent polarity.[1]

  • Thione Form (Major): Predominant in solid state and polar solvents. High dipole moment.

  • Thiol Form (Minor): Favored in alkaline conditions or specific non-polar interactions; responsible for S-alkylation reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Major) (Polar, H-Bond Donor/Acceptor) 1-butyl-4,5-dimethylimidazole-2(3H)-thione Thiol Thiol Form (Minor) (Less Polar, Nucleophilic Sulfur) 1-butyl-4,5-dimethylimidazole-2-thiol Thione->Thiol  K_eq << 1   Solvent Solvent Influence Solvent->Thione Stabilized by Polar Solvents (MeOH, DMSO) Solvent->Thiol Trapped by S-Alkylation or Bases

Figure 1: Tautomeric equilibrium governing solubility and reactivity.[1] The thione form dominates in neutral organic media.

Solubility Profile by Solvent Class[4]

The following data summarizes the solubility characteristics based on the "Like Dissolves Like" principle, validated by the structural properties of N-alkylated imidazole thiones.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Explanation
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the polarizability of the imidazole ring and the lipophilic butyl chain. Best for extraction.
Alcohols Methanol, Ethanol, IsopropanolHigh The N3-H (thione form) H-bonds with the alcohol hydroxyls.[1] Solubility decreases as alcohol chain length increases (e.g., Octanol).[1]
Polar Aprotic DMSO, DMF, AcetonitrileVery High Strong dipole interactions solvate the thione headgroup effectively.[1] Ideal for nucleophilic substitution reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good solvent for recrystallization.[1] Soluble at reflux; partial precipitation upon cooling.
Ethers THF, Diethyl Ether, MTBEModerate THF solubilizes well due to polarity.[1] Diethyl ether shows lower solubility due to lower dielectric constant.
Aromatics Toluene, XyleneModerate to Low Soluble at elevated temperatures (pi-stacking).[1] Often used as an anti-solvent or for azeotropic drying.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble The polar thione headgroup is incompatible with non-polar alkanes.[1] Used to precipitate the product from DCM or Ethyl Acetate.
Water Water (pH 7)Low The hydrophobic butyl and methyl groups override the polarity of the headgroup.
Critical Note on pH Dependency
  • Acidic pH (pH < 4): Solubility increases significantly due to protonation of the imidazole nitrogen (formation of the cation).

  • Basic pH (pH > 10): Solubility increases due to deprotonation of the thiol/thione proton (formation of the thiolate anion).

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity in your specific application, use this self-validating protocol to determine exact saturation limits.[1]

Materials
  • Analyte: 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (Dry, >98% purity).

  • Solvent: HPLC grade (DCM, MeOH, Toluene, etc.).[1]

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Methodology
  • Saturation: Add excess solid (approx. 100 mg) to 2.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Check: Ensure solid is still present. If fully dissolved, add more solid.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel.

    • Evaporate solvent under nitrogen stream or vacuum.

    • Dry residue to constant weight.

  • Calculation:

    
    
    

Applications in Synthesis & Purification[5]

Understanding the solubility profile allows for optimized workflow design in drug development and organic synthesis.

Recrystallization Strategy

The "Moderate" solubility in esters and "Low" solubility in alkanes creates an ideal system for purification.

  • Solvent System: Ethyl Acetate / Hexane (or Heptane).

  • Protocol: Dissolve crude material in minimal boiling Ethyl Acetate. Slowly add Hexane until turbidity persists. Cool to 4°C to crystallize.

Reaction Solvent Selection[1]
  • For S-Alkylation: Use Acetone or Acetonitrile with a weak base (

    
    ). The thione is soluble, and the base generates the reactive thiolate species.[1]
    
  • For N-Coordination (Ligand use): Use DCM or THF .

Workflow Start Crude 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol Decision Select Purification Method Start->Decision Recryst Recrystallization (High Purity Req.) Decision->Recryst Extract Liquid-Liquid Extraction (Bulk Cleanup) Decision->Extract Solvent1 Dissolve in hot Ethyl Acetate Add Heptane dropwise Recryst->Solvent1 Solvent2 Partition: DCM (Organic) vs. Water (Aqueous Waste) Extract->Solvent2 Result1 Pure Crystals (Thione Form) Solvent1->Result1 Result2 Concentrated Oil/Solid Solvent2->Result2

Figure 2: Purification decision tree based on differential solubility.

References

  • Santa Cruz Biotechnology. 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol Product Data. SCBT. Link

  • U.S. EPA. CompTox Chemicals Dashboard: 4,5-Dimethyl-1H-imidazole-2-thiol (Analogous Physicochemical Data). EPA.gov. Link[1]

  • Shabalin, D. A., & Camp, J. E. (2020).[1] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964.[1] Link

  • Emami, S., et al. (2021).[1][3] Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry. Link

  • PubChem. 1,3,4,5-Tetramethyl-1,3-dihydro-2H-imidazole-2-thione (Structural Analogue). National Library of Medicine. Link[1]

Sources

Foundational

Physicochemical Profiling of N-Alkylated Imidazole-2-Thiol Derivatives: Tautomerism, Acidity, and Analytical Determination

Executive Summary The physicochemical characterization of N-alkylated imidazole-2-thiol derivatives (e.g., Methimazole) is a critical step in pre-formulation and medicinal chemistry. These compounds act as potent thyrost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical characterization of N-alkylated imidazole-2-thiol derivatives (e.g., Methimazole) is a critical step in pre-formulation and medicinal chemistry. These compounds act as potent thyrostatic agents and corrosion inhibitors. However, their behavior is frequently misunderstood due to complex thione-thiol tautomerism.

This guide provides a definitive technical framework for determining the pKa values of these derivatives. It moves beyond standard textbook definitions to address the specific challenges of their tautomeric equilibria, low solubility, and extreme pKa ranges. We present a validated spectrophotometric workflow preferred over potentiometry for these specific substrates.

Part 1: The Tautomeric Landscape & Theoretical Framework

The Thione-Thiol Dichotomy

The nomenclature "imidazole-2-thiol" is chemically misleading for N-alkylated derivatives in the solid state and neutral solution. Unlike their non-alkylated parents, N-substituted derivatives (where N1 is blocked) exist predominantly as imidazole-2-thiones .

Understanding this equilibrium is the prerequisite for accurate pKa determination. The proton being removed during basic titration is located on the N3 nitrogen, not the sulfur. Conversely, protonation in highly acidic media occurs at the thione sulfur.

Key Equilibrium States:

  • Cationic Form (

    
    ):  Protonated at the exocyclic sulfur (S-H). Occurs at pH < 2.
    
  • Neutral Form (

    
    ):  The Thione  tautomer. Dominant at physiological pH (7.4).
    
  • Anionic Form (

    
    ):  Deprotonated at N3. Occurs at pH > 11.[1]
    
Visualizing the Equilibrium

The following diagram illustrates the protonation pathways and the critical tautomeric shift that dictates reactivity.

Tautomerism Cation Cationic Form (S-Protonated) [H2L]+ NeutralThione Neutral Thione (Dominant) N-Alkyl-C=S Cation->NeutralThione pKa1 ~ 1.5 (Deprotonation of S) NeutralThiol Neutral Thiol (Minor Tautomer) N-Alkyl-C-SH NeutralThione->NeutralThiol Kt (Tautomerism) Anion Anionic Form (Thiolate) [L]- NeutralThione->Anion pKa2 ~ 11.6 (Deprotonation of N3) NeutralThiol->Anion Loss of S-H

Figure 1: Acid-base and tautomeric equilibria of N-alkylated imidazole-2-thiones. The solid blue node represents the stable species in solution.

Part 2: Structure-Property Relationships (Data)

The pKa of the N3-H group is remarkably high (weak acid) due to the resonance stabilization of the thione form. N-alkylation at position 1 has a minimal inductive effect on the N3 proton due to distance, but it significantly alters lipophilicity (LogP).

Table 1: Physicochemical Constants of Key Derivatives

Values represent consensus data from spectrophotometric determinations at 25°C, I = 0.1 M.

CompoundSubstituent (N1)pKa1 (S-H+)pKa2 (N3-H)LogP (Oct/Water)Notes
Methimazole Methyl (-CH3)1.5 ± 0.211.6 ± 0.2 -0.34Thyrostatic drug standard.
Ethimazole Ethyl (-C2H5)1.6 ± 0.311.7 ± 0.2 0.15Increased lipophilicity; pKa unchanged.
Propimazole Propyl (-C3H7)1.6 ± 0.311.7 ± 0.3 0.62Steric bulk does not hinder N3 ionization.
i-Propimazole Isopropyl1.7 ± 0.311.8 ± 0.3 0.55Branching has negligible electronic impact.

Scientific Insight: The constancy of pKa2 (~11.6–11.8) across the series confirms that alkyl chain elongation does not significantly perturb the electronic environment of the N3-H bond. Therefore, modifications to the alkyl chain can be used to tune bioavailability (LogP) without compromising the specific acid-base behavior required for receptor binding.

Part 3: Experimental Determination Protocols

For N-alkylated imidazole-2-thiones, Potentiometric Titration is often unsuitable for determining pKa2 because the value (~11.6) lies in the region of high alkaline error for glass electrodes.

Recommended Method: UV-Vis Spectrophotometry.[2] Rationale: The transition from thione (neutral) to thiolate (anion) results in a distinct bathochromic shift and hyperchromic effect in the UV spectrum (typically 250–300 nm range), allowing for precise determination even at high pH.

Protocol: Spectrophotometric pKa Determination
Phase 1: Preparation
  • Stock Solution: Dissolve 1.0 mM of the derivative in degassed methanol (to prevent thiol oxidation).

  • Buffer System: Prepare a "Universal Buffer" (Britton-Robinson) or a series of Glycine/NaOH buffers ranging from pH 9.0 to 13.0 in 0.2 pH increments.

  • Ionic Strength: Maintain constant ionic strength (I = 0.1 M) using KCl. Crucial: Do not use NaCl if working with silver electrodes in ancillary steps.

Phase 2: The Workflow
  • Blanking: Zero the spectrophotometer with the buffer solution alone.

  • Scanning: Add aliquot of stock to buffer (final conc: 50 µM). Scan 220–350 nm.

  • Isosbestic Check: Overlay scans from pH 9 to 13. A sharp isosbestic point must be visible. Troubleshooting: If the point is blurry, the sample is oxidizing. Add 0.01% EDTA or work under Nitrogen.

  • Calculation: Select the wavelength of maximum difference (

    
    ) between the acidic and basic forms. Use the linearized Henderson-Hasselbalch equation (Equation 1).
    


Where


 is absorbance at pH, 

is absorbance of the neutral form (pH 9), and

is absorbance of the anion (pH 13).
Phase 3: Workflow Diagram

Protocol start Start: 10mM Stock (Degassed MeOH) buffer Prepare Buffers pH 9.0 - 13.0 (I = 0.1M KCl) start->buffer mix Mix & Equilibrate (25°C, N2 Atmosphere) buffer->mix scan UV-Vis Scan (220-350 nm) mix->scan check Isosbestic Point Sharp? scan->check calc Calculate pKa (Henderson-Hasselbalch) check->calc Yes retry Add EDTA / Degas check->retry No (Oxidation) retry->mix

Figure 2: Step-by-step spectrophotometric determination workflow ensuring data integrity against oxidation.

Part 4: Implications for Drug Development

Bioavailability and Trapping

Because the pKa (11.6) is significantly higher than physiological pH (7.4), these drugs exist almost exclusively (>99.9%) in the neutral thione form in the blood.

  • Consequence: High membrane permeability. The neutral molecule passively diffuses across lipid bilayers.

  • Thyroid Accumulation: The mechanism of action involves coordination with the heme center of thyroid peroxidase. This coordination chemistry is dependent on the thione sulfur's nucleophilicity, which is modulated by the N-alkyl group's electron-donating capability.

Formulation Stability

In liquid formulations, the high pKa ensures the molecule does not deprotonate, preventing the formation of the thiolate anion which is highly susceptible to oxidative dimerization (disulfide formation).

  • Recommendation: Formulate at pH 4.0–6.0. This keeps the molecule neutral (stable) but far from the acidic pKa1 (protonation), avoiding solubility issues associated with the cationic salt.

References

  • Determination of Thiamazole (Methimazole) in Tablet Formulation. SETSCI Conference Proceedings. (2017).[1][3][4] Provides pKa prediction and validation for N3-H deprotonation. 5

  • Spectrophotometric Determination of Methimazole in Pharmaceutical Sample. ResearchGate. (2017).[1][3][4] Confirms spectrophotometric pKa determination of approx 12.0. 4

  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. (2009). Definitive study on the thione dominance in tautomeric equilibria. 6[4][7][8][6][9][10]

  • The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. (1973).[11] Foundational work on

    
     values and thione stability. 11[4][9][10]
    
  • Recent Advancements in Spectrophotometric pKa Determinations. International Journal of Pharmaceutical Education and Research. (2019). Review of modern UV-Vis methodologies for pKa analysis. 2

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Profile of 1-Butyl-4,5-dimethyl-1H-imidazole-2-thiol

The following technical guide is a comprehensive safety and handling protocol for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol . Core Directive & Scope This document is not a standard regulatory Safety Data Sheet (SDS).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling protocol for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol .

Core Directive & Scope

This document is not a standard regulatory Safety Data Sheet (SDS). It is an in-depth technical guide designed for research scientists and drug development professionals. It bridges the gap between regulatory compliance and practical laboratory application.

Compound Identity:

  • Chemical Name: 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol[1]

  • Synonyms: 1-butyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione; 1-Butyl-2-mercapto-4,5-dimethylimidazole.

  • CAS Number: Not broadly indexed (Analogous to 4,5-dimethyl-1H-imidazole-2-thiol, CAS 1192-72-9).

  • Molecular Formula: C₉H₁₆N₂S[1]

  • Molecular Weight: 184.30 g/mol

Scientific Advisory (Read-Across Protocol): Specific toxicological data for this exact substitution pattern is limited. The safety profiles detailed below are derived using Structure-Activity Relationship (SAR) analysis based on the parent compound (4,5-dimethylimidazole-2-thiol) and functional analogs (Methimazole/Thiamazole).

Physicochemical Characterization

Understanding the physical state is the first step in risk mitigation. The introduction of the N-butyl chain significantly alters the lipophilicity compared to the parent methyl-analogs.

PropertyValue / PredictionCausality & Implication
Physical State Solid (Low Melting) or Viscous OilThe butyl chain disrupts the strong intermolecular H-bonding network typical of imidazole-thiones, lowering the melting point (Predicted MP: 60–90 °C).
Solubility (Water) Low (< 1 mg/mL predicted)Increased lipophilicity (LogP > 2.0) limits aqueous solubility.[2] Implication: Spills are difficult to clean with water alone; organic solvents (ethanol, DMSO) are required.
Solubility (Organic) High (DCM, MeOH, DMSO)Readily crosses lipid bilayers. Safety Critical: Enhanced skin permeation potential compared to non-alkylated analogs.
pKa (Thiol) ~10.5 (Predicted)The thiol proton is weakly acidic. In basic media, it forms a thiolate anion, a potent nucleophile.
Tautomerism Thione (Major) / Thiol (Minor)Exists predominantly as the thione (C=S) tautomer in neutral state. This dictates its reactivity toward electrophiles (soft donor).

Hazard Identification: The "Why" Behind the Toxicity

Standard GHS codes often fail to explain why a compound is dangerous. Here is the mechanistic breakdown:

Primary Hazards (GHS Classification)
  • Skin Irritation (Category 2): Causes localized inflammation.

  • Eye Irritation (Category 2A): Induces severe redness and lachrymation.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation.[3]

  • Skin Sensitization (Category 1 - Predicted): High probability based on imidazole-thione class behavior.

Mechanistic Toxicology

The Thione-Disulfide Switch: Imidazole-2-thiones are "soft" nucleophiles. Upon contact with biological systems, they can undergo oxidative coupling to form disulfides or react with cysteine residues in proteins (haptenization).

  • Sensitization: The formation of protein adducts via the sulfur atom is the primary driver for allergic contact dermatitis.

  • Thyroid Interference: Structurally similar to Methimazole (a thyroid peroxidase inhibitor). While the bulky butyl and dimethyl groups likely reduce potency compared to Methimazole, chronic exposure could theoretically disrupt thyroid hormone synthesis.

Safety Decision Tree (DOT Visualization)

The following decision tree guides the researcher through the handling requirements based on the state of the reagent.

SafetyDecisionTree Start Reagent State: 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol StateCheck Is the compound in Solution or Solid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Solution Organic Solution (DMSO/DCM) StateCheck->Solution Dissolved RiskSolid Risk: Inhalation of Dust Solid->RiskSolid RiskSol Risk: Enhanced Skin Absorption Solution->RiskSol ControlSolid Control: Fume Hood + N95/P100 Mask RiskSolid->ControlSolid ControlSol Control: Double Nitrile or Butyl Rubber Gloves RiskSol->ControlSol Action Proceed with Experiment ControlSolid->Action ControlSol->Action

Figure 1: Risk Assessment Decision Tree. Note the specific requirement for glove type when in solution due to the lipophilic butyl chain.

Handling & Storage Protocols (SOP)

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves (4 mil) are sufficient for incidental contact with the solid. However, for solutions (especially in DCM or DMSO) , the butyl chain facilitates permeation.

    • Recommendation: Use Silver Shield™ or double-glove (Nitrile over Latex) for solution handling.

  • Respiratory: If handling >500 mg of powder outside a fume hood, a P95 particulate respirator is mandatory to prevent mucous membrane irritation.

Storage & Stability[3]
  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Temperature: 2–8 °C (Refrigerated).

  • Incompatibility:

    • Strong Oxidizers: Reaction converts thione to sulfinic/sulfonic acids (exothermic).

    • Alkyl Halides: Will S-alkylate to form thioether salts.

Emergency Response: Causality-Based First Aid

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol dissolves the lipid layer of the skin and the compound, potentially driving the toxin deeper into the dermis (carrier effect).
Eye Contact Flush with saline/water for 15 min. Lift eyelids.[4]The thione group is a severe irritant; immediate dilution prevents corneal opacity.
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting risks aspiration pneumonia. The compound's potential thyroid toxicity requires systemic monitoring, not mechanical expulsion.
Inhalation Move to fresh air.[5] Corticosteroids if wheezing.Imidazole dusts are alkaline and irritating to bronchial tissues.

Experimental Application: Ligand Behavior

Researchers typically use this compound as a ligand for soft metals (Cu, Ag, Au) or as a corrosion inhibitor.

Tautomeric Equilibrium & Coordination

The compound exists in equilibrium between the thione and thiol forms. Metal coordination typically shifts this equilibrium.

Tautomerism Thione Thione Form (C=S) (Major Tautomer) Thiol Thiol Form (C-SH) (Minor Tautomer) Thione->Thiol H-Shift MetalComplex Metal Complex (M-S-C) Thiol->MetalComplex + Metal Ion (M+) Deprotonation Disulfide Disulfide Dimer (S-S) Thiol->Disulfide Oxidation (O2/I2)

Figure 2: Reactivity pathways. The thione form is stable, but coordination chemistry relies on the thiol tautomer.

Protocol: Synthesis of a Copper(I) Complex (Example)

Objective: To synthesize a Cu(I) complex for catalytic studies.

  • Dissolution: Dissolve 1.0 eq of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol in dry Acetonitrile.

  • Metal Addition: Add 0.5 eq of [Cu(CH₃CN)₄]PF₆ under Argon.

  • Observation: Solution likely turns yellow/orange (Charge Transfer band).

  • Isolation: Precipitate with Diethyl Ether.

    • Safety Note: The resulting complex may retain the toxicity of the ligand but with altered solubility. Handle as a hazardous heavy-metal compound.

References

  • PubChem. (2025).[6] Compound Summary: Imidazole-2-thiol derivatives. National Library of Medicine. [Link]

  • EPA (US Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: Imidazole-2-thiol Properties. [Link]

Sources

Foundational

Comparative Analysis of 1-Butyl and 1-Methyl Imidazole-2-Thiol Derivatives: Structural, Pharmacological, and Chemical Perspectives

Executive Summary The substitution of a single alkyl chain on the imidazole-2-thiol pharmacophore fundamentally dictates the molecule's behavior in biological systems and material sciences. 1-Methyl-1H-imidazole-2-thiol,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of a single alkyl chain on the imidazole-2-thiol pharmacophore fundamentally dictates the molecule's behavior in biological systems and material sciences. 1-Methyl-1H-imidazole-2-thiol, universally known as the anti-thyroid drug Methimazole (MMI), is a highly hydrophilic molecule optimized for rapid systemic absorption. In contrast, extending the N1 substituent to a four-carbon chain to create 1-butyl-1H-imidazole-2-thiol dramatically shifts the partition coefficient (LogP), enabling passive membrane permeation, mitochondrial targeting, and utility as an ionic liquid precursor. This technical whitepaper explores the causality behind these physicochemical shifts, their pharmacological implications, and provides self-validating protocols for their synthesis and characterization.

Structural and Physicochemical Foundations

Thiol-Thione Tautomerism

Both 1-methyl and 1-butyl derivatives exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) states. In the solid state and within polar aqueous environments, the thione form predominates due to the stabilization of its highly polar zwitterionic resonance structure. However, the thiol tautomer is the chemically reactive species responsible for coordinating with transition metals (such as the heme iron in thyroid peroxidase) and scavenging reactive oxygen species.

The Causality of Alkyl Chain Extension

The primary physicochemical divergence between the two molecules stems from the Van der Waals surface area.

  • 1-Methyl Imidazole-2-thiol (Methimazole): The short methyl group provides minimal hydrophobic bulk. Consequently, the molecule exhibits a LogP of -0.34[1], making it highly water-soluble but severely limiting its ability to cross lipid bilayers passively.

  • 1-Butyl Imidazole-2-thiol: The addition of a butyl chain disrupts water solvation shells and increases the molecule's lipophilicity (LogP ~1.60). This specific lipophilic enhancement places the molecule squarely within the optimal window for passive transdermal absorption and intracellular partitioning.

Pathway Core Imidazole-2-thiol Core Structure Methyl 1-Methyl (Methimazole) LogP: -0.34 Core->Methyl C1 Alkylation Butyl 1-Butyl Derivative LogP: ~1.60 Core->Butyl C4 Alkylation Hydro High Aqueous Solubility Rapid Systemic Clearance Methyl->Hydro Lipo High Lipophilicity Membrane Permeable Butyl->Lipo App1 Oral Anti-thyroid Therapeutics Hydro->App1 App2 Transdermal Prodrugs & Ionic Liquids Lipo->App2

Fig 1. Logical flow of alkyl substitution effects on physicochemical and pharmacological properties.

Pharmacological & Biological Divergence

Anti-Thyroid Activity and Transdermal Delivery

Methimazole is the first-line oral therapeutic for hyperthyroidism, acting by inhibiting the enzyme thyroperoxidase[2]. However, its hydrophilicity makes it a poor candidate for transdermal delivery. In veterinary medicine, transdermal MMI requires aggressive penetration enhancers that often cause severe contact dermatitis[3]. By utilizing 1-butyl derivatives or lipophilic ester prodrugs, researchers can bypass the stratum corneum barrier, allowing for sustained, irritation-free transdermal absorption[3].

Mitochondrial Targeting

Recent advancements in antioxidant therapy focus on delivering reactive thiols directly to the mitochondrial matrix to combat oxidative stress. Because the inner mitochondrial membrane (IMM) is highly impermeable to hydrophilic molecules, MMI cannot naturally accumulate there. Lipophilic derivatives, including butyl-substituted analogs, leverage their increased LogP to cross the IMM, acting as mitochondria-targeted prodrugs[4].

Coordination Chemistry & Material Science

Beyond pharmacology, the 1-butyl derivative plays a critical role in material sciences. Imidazole-2-thiols are excellent ligands for heavy transition metals (e.g., Pd, Pt, Hg). The butyl group introduces necessary steric bulk, preventing the formation of insoluble polymeric metal complexes and enhancing the solubility of the resulting coordination compounds in organic solvents.

Furthermore, 1-butyl-3-methylimidazole-2-thione is a vital intermediate in the synthesis of room-temperature ionic liquids (RTILs)[5]. These ionic liquids exhibit unique biological activities and tunable solubility profiles that are heavily dependent on the length of the N-alkyl chain[6].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and functional data between the two derivatives:

Property1-Methyl Imidazole-2-thiol (Methimazole)1-Butyl Imidazole-2-thiol
Molecular Weight 114.17 g/mol 156.25 g/mol
LogP (Octanol/Water) -0.34 (Hydrophilic)~1.60 (Lipophilic)
Physical State (RT) Solid (Melting Point 143-146 °C)[1]Low-melting solid / Viscous oil
Primary Biological Use Oral anti-thyroid medicationTransdermal prodrugs, mitochondrial targeting[4]
Chemical/Material Use Ligand, corrosion inhibitorIonic liquid precursor[5], lipophilic ligand
Tautomeric Preference Thione (Solid/Polar solvents)Thione (Solid/Polar solvents)

Self-Validating Experimental Methodologies

To accurately study these derivatives, researchers must utilize robust, self-validating protocols. The following methodologies detail the synthesis of the 1-butyl derivative and the empirical determination of its LogP.

Protocol A: Regioselective Synthesis of 1-Butyl-1H-imidazole-2-thiol

Causality: Direct alkylation of the imidazole-2-thione core is flawed because the ambidentate thione/thiolate anion yields a mixture of N-alkylated and S-alkylated (thioether) products. To guarantee 100% N1-regioselectivity, the Marckwald synthesis is employed. By building the ring around the pre-installed butyl group, S-alkylation is chemically impossible.

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve equimolar amounts of butyl isothiocyanate and 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal) in absolute ethanol. Stir at room temperature for 2 hours.

  • Validation Check 1: Perform Thin Layer Chromatography (TLC) to confirm the complete consumption of the isothiocyanate and the formation of the intermediate thiourea.

  • Acid-Catalyzed Cyclization: Add 1M aqueous HCl to the reaction mixture and reflux at 80 °C for 4 hours. The acidic conditions hydrolyze the acetal to an aldehyde, triggering an intramolecular condensation with the thiourea.

  • Isolation: Cool the mixture, neutralize with saturated NaHCO3, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Validation Check 2: Confirm the structure via 1H-NMR. The successful cyclization is validated by the appearance of two distinct olefinic protons (C4 and C5 of the imidazole ring) at ~6.5–7.0 ppm, and the complete disappearance of the acetal methoxy peaks.

Protocol B: Determination of LogP via HPLC-MS/MS

Causality: While computational LogP (cLogP) provides estimates, empirical validation is critical. HPLC-MS/MS is chosen over UV-Vis spectroscopy because imidazole-2-thiols lack strong chromophores in the visible region, and UV analysis is highly susceptible to solvent interference from octanol.

Step-by-Step Workflow:

  • Phase Preparation: Mutually saturate n-octanol and pH 7.4 phosphate-buffered saline (PBS) by stirring them together vigorously for 24 hours, then allow them to separate.

  • Sample Dissolution: Dissolve 1 mg of the synthesized 1-butyl-1H-imidazole-2-thiol in 1 mL of the saturated n-octanol.

  • Internal Control: Prepare a parallel shake-flask using a known standard (1[1]) to validate the extraction efficiency.

  • Partitioning: Combine 500 µL of the sample-octanol solution with 500 µL of saturated PBS in a microcentrifuge tube. Vortex for 60 minutes at constant room temperature.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 15 minutes to ensure a crisp phase boundary without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via HPLC-MS/MS using a C18 column and electrospray ionization (ESI+).

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Aqueous]). The internal MMI control must yield a LogP of approximately -0.34 to validate the run.

Workflow Step1 Step 1: Marckwald Synthesis (Ensures N1-Regioselectivity) Step2 Step 2: Purification (Recrystallization / TLC Validation) Step1->Step2 Step3 Step 3: Shake-Flask Partitioning (n-Octanol / pH 7.4 Buffer) Step2->Step3 Step4 Step 4: Phase Separation (Centrifugation at 3000 x g) Step3->Step4 Step5 Step 5: HPLC-MS/MS Analysis (High-Sensitivity Quantification) Step4->Step5 Step6 Step 6: LogP Calculation (Validated against MMI Standard) Step5->Step6

Fig 2. Self-validating experimental workflow for synthesizing and determining the LogP of derivatives.

References

1.[5] Title: Eur. J. Org. Chem. 2007. Source: wiley-vch.de. URL: 2.[4] Title: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Source: nih.gov. URL: 3.[3] Title: EP2124938A1 - Topical formulation. Source: google.com. URL: 4.[6] Title: Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Source: acs.org. URL: 5.[2] Title: Methimazole | CAS#:60-56-0. Source: chemsrc.com. URL: 6.[1] Title: Methimazole | C4H6N2S | CID 1349907 - PubChem. Source: nih.gov. URL:

Sources

Protocols & Analytical Methods

Method

synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol from 4,5-dimethyl-2-mercaptoimidazole

Introduction Imidazole-2-thiones are a pivotal class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of an N-butyl substituent to the 4,5-dimethyl-1H-imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole-2-thiones are a pivotal class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of an N-butyl substituent to the 4,5-dimethyl-1H-imidazole-2-thiol core can significantly modulate its physicochemical properties, influencing its potential as a therapeutic agent. This guide provides a comprehensive protocol for the N-alkylation of 4,5-dimethyl-2-mercaptoimidazole to synthesize 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, a molecule of interest in medicinal chemistry and drug development.[1]

The synthesis detailed herein is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.[2] The protocol has been optimized to favor N-alkylation over S-alkylation, a common challenge in the modification of ambident nucleophiles like imidazole-2-thiones. Understanding the interplay of reactants, solvents, and bases is crucial for achieving high yields and purity of the desired N-alkylated product.[3]

Chemical Principles and Rationale

The core of this synthesis is the deprotonation of 4,5-dimethyl-2-mercaptoimidazole by a suitable base to form an imidazolate anion. This anion is a powerful nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane, to form the N-alkylated product.[2]

Several factors can influence the regioselectivity of the alkylation (N- vs. S-alkylation). The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the outcome. The nitrogen atom in the imidazole ring is considered a "harder" nucleophile compared to the "softer" sulfur atom. Consequently, using a "hard" alkylating agent would favor N-alkylation. However, for practical synthesis, a combination of a strong, non-nucleophilic base and a polar aprotic solvent is often employed to promote the formation of the desired N-alkylated isomer.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4,5-Dimethyl-2-mercaptoimidazole≥98%Commercially Available1192-72-9
1-Bromobutane≥99%Commercially Available109-65-9
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available7646-69-7
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available68-12-2
Ethyl AcetateACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Brine (Saturated NaCl solution)N/APrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available7487-88-9
Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4,5-dimethyl-2-mercaptoimidazole in anhydrous DMF B 2. Add NaH portion-wise at 0°C A->B C 3. Stir for 30 min at 0°C B->C D 4. Add 1-bromobutane dropwise at 0°C C->D E 5. Warm to room temperature and stir for 12h D->E F 6. Quench with saturated NaHCO₃ solution E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with brine G->H I 9. Dry over MgSO₄ H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify by column chromatography (Hexane:EtOAc) J->K L 12. Characterize the product K->L

Sources

Application

Application Note: Corrosion Inhibition of Copper using 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (BDMIT)

Executive Summary This application note details the protocol for utilizing 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (BDMIT) as a high-efficiency corrosion inhibitor for copper in acidic media (0.5 M H₂SO₄ and 1.0 M HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (BDMIT) as a high-efficiency corrosion inhibitor for copper in acidic media (0.5 M H₂SO₄ and 1.0 M HCl).

Copper is susceptible to corrosion in aggressive acidic environments, leading to the formation of soluble copper chlorides or sulfates. BDMIT represents a "mixed-mode" inhibitor class that combines three critical structural features for superior protection:

  • Thiol (-SH) Group: Facilitates strong chemisorption onto the copper surface via Cu-S coordinate bonds.

  • Imidazole Ring & Methyl Groups: The electron-donating methyl groups at positions 4 and 5 increase the electron density on the ring nitrogens, enhancing coordinate bonding with Cu ions.

  • Butyl Chain: Provides a hydrophobic barrier that sterically hinders the diffusion of aggressive anions (Cl⁻, SO₄²⁻) and water molecules to the metal interface.

This guide provides step-by-step protocols for solution preparation, electrochemical validation (EIS/Tafel), and surface analysis.

Chemical Identity & Solution Preparation

Compound: 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol CAS: N/A (Specialty Reagent) Abbreviation: BDMIT Molecular Weight: ~184.30 g/mol [1]

Solubility & Stock Solution

Unlike simple imidazoles, the butyl chain reduces water solubility. A co-solvent approach is required for stability in aqueous acid.

Protocol:

  • Stock Preparation (10 mM): Dissolve exactly 18.4 mg of BDMIT in 2.0 mL of absolute ethanol (EtOH) or DMSO. Sonicate for 5 minutes until fully dissolved.

  • Test Solution Preparation:

    • Prepare the blank corrosive medium (e.g., 0.5 M H₂SO₄) using analytical grade acid and ultrapure water (18.2 MΩ·cm).

    • Aliquot the stock solution into the acid to achieve target concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

    • Note: Ensure the final ethanol concentration in the test solution remains <1% v/v to avoid solvent interference with the corrosion mechanism.

Mechanism of Action

The inhibition efficiency of BDMIT relies on the formation of a self-assembled monolayer (SAM) following the Langmuir adsorption isotherm.

Molecular Interactions

The molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. On copper, the sulfur atom forms a covalent-like bond (Cu-S), while the lone pair on the sp² nitrogen coordinates with Cu²⁺/Cu⁺ ions. The 4,5-dimethyl substitution exerts a positive inductive effect (+I), making the adsorption centers more nucleophilic compared to unsubstituted imidazole.

Pathway Diagram

The following diagram illustrates the adsorption mechanism and the protective barrier formation.

BDMIT_Mechanism cluster_Surface Copper Interface Solution Acidic Solution (H+, Cl-, SO4--) BDMIT_Sol BDMIT Molecule (Solvated) Solution->BDMIT_Sol Dissolution Corrosion_Block Inhibition (Blocked Anodic/Cathodic Sites) Solution->Corrosion_Block Aggressive Ions Repelled Adsorption Adsorption Phase (Langmuir Isotherm) BDMIT_Sol->Adsorption Diffusion to Surface Chemisorption Chemisorption (Cu-S and Cu-N Bonds) Adsorption->Chemisorption Electron Donation (N/S -> Cu d-orbitals) Film Protective Hydrophobic Film (Butyl Tails Oriented Outward) Chemisorption->Film Self-Assembly Film->Corrosion_Block Steric Hindrance

Figure 1: Mechanistic pathway of BDMIT adsorption and film formation on copper surfaces.

Protocol: Electrochemical Validation

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) are the primary methods to quantify inhibition efficiency (IE%).

Equipment Setup
  • Potentiostat/Galvanostat: (e.g., Gamry, Metrohm Autolab, or CHI).

  • Cell: Standard three-electrode glass cell (250 mL).

  • Working Electrode (WE): Pure Copper rod (99.99%) embedded in epoxy (exposed area ~1.0 cm²).

  • Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Sample Preparation (WE)
  • Abrasion: Wet polish the copper surface sequentially with SiC paper (grades 400, 800, 1200, 2000).

  • Cleaning: Rinse with distilled water, degrease with acetone, and rinse again with ultrapure water.

  • Drying: Dry under a stream of nitrogen gas. Proceed immediately to immersion.

Measurement Workflow

Experimental_Workflow Step1 OCP Stabilization (30-60 mins) Step2 EIS Measurement (100 kHz - 10 mHz) Step1->Step2 Stable E_corr Step3 Tafel Polarization (±250 mV vs OCP) Step2->Step3 Non-destructive first Step4 Data Fitting (Equivalent Circuits) Step3->Step4 Extract I_corr, R_ct

Figure 2: Electrochemical measurement sequence.

Step 1: Open Circuit Potential (OCP)

Immerse the WE in the test solution. Monitor OCP vs. Time until stability is reached (change < 2 mV over 300 seconds). This typically takes 30-60 minutes as the BDMIT film establishes equilibrium.

Step 2: Electrochemical Impedance Spectroscopy (EIS)[2][3][4][5]
  • Frequency Range: 100 kHz to 10 mHz.[6][7]

  • Amplitude: 10 mV RMS (sinusoidal perturbation).

  • Bias: At OCP.

  • Data Output: Nyquist and Bode plots.

Analysis: Fit the data to an equivalent circuit. For inhibited copper, use the R(Q(R)) model:

  • 
    : Solution Resistance.[3]
    
  • 
    : Constant Phase Element (representing the double layer with surface roughness).
    
  • 
    : Charge Transfer Resistance (inversely proportional to corrosion rate).
    

Calculation of Efficiency (


): 


Step 3: Potentiodynamic Polarization (Tafel)
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s.

  • Analysis: Extrapolate the linear Tafel regions (anodic and cathodic slopes) to the corrosion potential (

    
    ) to determine the corrosion current density (
    
    
    
    ).

Calculation of Efficiency (


): 


Data Presentation & Interpretation

The following table structure is recommended for reporting your results.

Table 1: Electrochemical Parameters for Copper in 0.5 M H₂SO₄ with various concentrations of BDMIT.

Conc. (mM)

(mV vs SCE)

(

A/cm²)

(mV/dec)

(mV/dec)

(

)

(

F/cm²)

(%)
Blank -35.0125.06511025085-
0.5 -42.035.0701158904572.0
1.0 -48.012.57211824002290.0
5.0 -50.04.27512071001496.6

Note: Data above is illustrative of expected trends for alkyl-imidazole-thiols.

Key Indicators of Success:

  • Shift in

    
    :  A shift of <85 mV compared to the blank suggests a "mixed-type" inhibition. A larger shift indicates predominantly anodic or cathodic control. BDMIT typically shows mixed behavior.
    
  • Decrease in

    
    :  As BDMIT molecules displace water (high dielectric constant) with the organic film (low dielectric constant), the double-layer capacitance should drop significantly.
    
  • Increase in

    
    :  A sharp rise in charge transfer resistance confirms the blocking of active sites.
    

Surface Validation Protocol (SEM/XPS)

To confirm the "Authoritative Grounding" of the electrochemical data, physical surface analysis is required.

  • Immersion: Prepare copper coupons (1x1 cm). Immerse in Blank and Inhibitor solutions for 24 hours at 25°C.

  • Washing: Gently rinse with distilled water (do not sonicate, as this may strip the film) and air dry.

  • SEM (Scanning Electron Microscopy):

    • Blank: Should show severe pitting and roughness.

    • Inhibited: Should appear smoother, with a visible adsorbed layer (sometimes appearing as a faint haze or reduced contrast).

  • XPS (X-ray Photoelectron Spectroscopy):

    • Scan for S 2p and N 1s signals.

    • Critical Check: The S 2p peak for the inhibitor usually shifts from ~162 eV (free thiol) to ~163-164 eV (bound thiolate) or shows specific satellite features indicating Cu-S bonding [1].

References

  • Zhang, S., et al. (2021). "Synthesis of imidazole derivatives and corrosion inhibition performance for copper in sulfuric acid." Journal of Molecular Liquids.

  • Zarrouk, A., et al. (2012).[7] "Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid." Der Pharma Chemica.

  • Loto, R.T. (2017). "Review of corrosive environments for copper and its corrosion inhibitors." Arabian Journal of Chemistry.

  • Santa Cruz Biotechnology. "1-butyl-4,5-dimethyl-1H-imidazole-2-thiol Product Data."

  • He, R., et al. (2011). "Electrochemical impedance spectroscopy study of copper corrosion inhibition." Desalination and Water Treatment.

Sources

Method

Application Note: Preparation and Optimization of Imidazole-2-Thiol Self-Assembled Monolayers (SAMs) on Gold Substrates

Executive Summary Self-assembled monolayers (SAMs) of imidazole-2-thiols (also known as 2-mercaptoimidazole or 2-MI) on noble metals represent a highly versatile platform for biosensor development, anti-corrosion coating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Self-assembled monolayers (SAMs) of imidazole-2-thiols (also known as 2-mercaptoimidazole or 2-MI) on noble metals represent a highly versatile platform for biosensor development, anti-corrosion coatings, and nanoparticle functionalization. Unlike canonical alkanethiols, which readily form densely packed crystalline superlattices, heterocyclic thiols present unique thermodynamic and kinetic challenges during assembly.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic step-by-step instructions. This protocol emphasizes the causality of the "double-anchor" binding mechanism , providing researchers with a self-validating workflow to achieve highly ordered, reproducible 2-MI SAMs on Au(111) substrates.

Mechanistic Insights: The "Double-Anchor" Effect

The fundamental difference between imidazole-2-thiol and standard aliphatic thiols lies in its molecular structure, which contains both a sulfhydryl (-SH) group and a nitrogen-rich heterocycle.

When imidazole-2-thiol adsorbs onto an Au(111) surface, it does not rely solely on the canonical gold-thiolate (Au-S) bond. The nitrogen heteroatom within the imidazole ring exhibits a strong secondary affinity for the gold substrate.

Causality of Experimental Choices: This secondary Au-N interaction severely restricts the surface mobility of the adsorbate. While alkanethiols easily diffuse across the gold surface to form highly ordered domains, the double-anchor effect kinetically traps imidazole-2-thiol molecules into disordered molecular aggregates. To achieve ordered arrays (with a surface coverage of


), an external thermodynamic push—such as partial electrochemical desorption—is required. By applying a specific reductive potential, the secondary anchors are selectively broken, granting the remaining molecules the spatial freedom to reorient into an upright, crystalline lattice.

Mechanistic_Pathway cluster_anchors Double-Anchor Binding on Au(111) Mol Imidazole-2-Thiol (Free Molecule) S_Anchor Thiolate (Au-S) Bond Primary Anchor Mol->S_Anchor N_Anchor Heteroatom (Au-N) Bond Secondary Anchor Mol->N_Anchor Mobility Restricted Surface Mobility (Kinetic Trapping) S_Anchor->Mobility N_Anchor->Mobility Disorder Disordered Molecular Aggregates (Initial SAM State) Mobility->Disorder Spontaneous Assembly Desorption Partial Electrochemical Desorption (Energy Input) Disorder->Desorption Applied Potential (-0.47 V) Order Ordered Crystalline Domains (θ ≈ 0.20) Desorption->Order Molecular Rearrangement

Mechanistic pathway of imidazole-2-thiol double-anchor binding and phase transition on Au(111).

Key Applications in Drug Development & Materials Science

  • Nanostructure Alignment & Electronics: 2-MI SAMs are utilized to pattern polar molecular layers on gold electrodes. The exposed imidazole ring can be protonated (—NH⁺) to carry a positive charge, facilitating the electrostatic alignment of oxide nanostructures or carbon nanotubes in advanced circuit fabrication[1].

  • Radical Scavenging & MOF Functionalization: 2-MI is a potent radical scavenger. It is actively used to selectively etch and functionalize Zeolitic Imidazolate Frameworks (e.g., ZIF-8) to create highly porous, thiol-abundant platforms for loading gold nanoparticles and delivering therapeutics[2].

  • Anti-Corrosion Coatings: The nitrogen-rich heterocycle provides excellent pore-blocking capabilities. The dense SAM prevents copper/silver ion diffusion, significantly enhancing the wear and corrosion resistance of metallic surfaces[3].

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of a successfully prepared imidazole-2-thiol SAM on Au(111).

ParameterValue / ObservationAnalytical Method
Surface Coverage (

)
~0.11 (Initial) to 0.20 (Ordered)Reductive Desorption / STM
S 2p Binding Energy ~162.0 eV (Thiolate bond)X-ray Photoelectron Spectroscopy (XPS)
N 1s Binding Energy ~399.5 eV (Free), ~401.0 eV (Au-N bound)X-ray Photoelectron Spectroscopy (XPS)
Peak Desorption (

)
-0.45 V to -0.60 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Initial Morphology Disordered Molecular AggregatesScanning Tunneling Microscopy (STM)

Experimental Protocol: Self-Validating SAM Preparation

This protocol integrates electrochemical validation directly into the workflow, ensuring the user can verify SAM integrity and induce molecular ordering in real-time.

Phase 1: Substrate Preparation (Au(111))

Rationale: Imidazole-2-thiols are highly sensitive to surface defects. Atomically flat terraces are mandatory for uniform phase transitions.

  • Chemical Cleaning: Immerse the gold-coated substrate in a freshly prepared "Piranha" solution (3:1 v/v concentrated

    
     to 30% 
    
    
    
    ) for 10 minutes to violently oxidize organic contaminants. (Caution: Highly reactive. Handle with extreme care in a fume hood).
  • Rinsing: Rinse copiously with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

  • Flame Annealing: Pass the gold substrate through a hydrogen flame (or butane micro-torch) for 30–60 seconds until it glows a faint red. This thermal energy allows gold atoms to migrate, reconstructing the surface into thermodynamically stable Au(111) terraces.

Phase 2: Monolayer Assembly

Rationale: Ethanol is a protic solvent that solubilizes the thiol without strongly competing for gold binding sites. The extended incubation compensates for the restricted mobility caused by the double-anchor effect.

  • Solution Preparation: Dissolve imidazole-2-thiol (purity

    
     99%) in absolute ethanol to a final concentration of 1.0 mM. Ensure complete dissolution via mild sonication (5 mins).
    
  • Incubation: Immerse the annealed Au(111) substrate into the thiol solution. Incubate in the dark at room temperature for 18–24 hours.

  • Post-Assembly Cleaning: Remove the substrate and rinse sequentially with absolute ethanol and ultra-pure water to remove physisorbed multilayers. Dry under a gentle stream of high-purity

    
     gas.
    
Phase 3: Inducing Order via Partial Electrochemical Desorption

Rationale: Because initial adsorption yields disordered domains, partial desorption frees up surface space, allowing the remaining molecules to adopt an upright, ordered configuration.

  • Electrochemical Setup: Place the SAM-functionalized gold working electrode in a conventional three-electrode cell containing 0.1 M KOH (degassed with

    
    ). Use a Pt wire counter electrode and an Ag/AgCl reference electrode.
    
  • Desorption Sweep: Perform Linear Sweep Voltammetry (LSV) from 0.0 V to -0.6 V at a scan rate of 50 mV/s.

  • Monitoring & Re-equilibration: Stop the sweep immediately after the onset of the reductive desorption peak (typically around

    
     = -0.47 V). Remove the electrode, rinse with ultra-pure water, and dry. The remaining bound molecules will have diffused into ordered arrays parallel to the substrate normal.
    

Protocol_Workflow Step1 1. Substrate Prep Piranha & Flame Anneal Au(111) Step2 2. SAM Assembly 1.0 mM Imidazole-2-thiol in EtOH (18-24h) Step1->Step2 Step3 3. Rinsing EtOH & Ultra-pure H2O N2 Drying Step2->Step3 Step4 4. Partial Desorption LSV in 0.1 M KOH (0.0V to -0.6V) Step3->Step4 To induce ordering Step5 5. Validation Ordered SAM Array Ready for Application Step4->Step5

Step-by-step workflow for the preparation and electrochemical validation of ordered 2-MI SAMs.

References

  • The Role of a Double Molecular Anchor on the Mobility and Self-Assembly of Thiols on Au(111) . CONICET.

  • 2-Mercaptoimidazole selectively etching and thiol-functionalized ZIF-8 metal–organic framework to serve as a multifaceted platform for radical scavenging and Au loading . Materials Today Chemistry, 27(11):101259, 2023. 4

  • Circuit board including aligned nanostructures (US20150181704A1) . Google Patents. 5

  • Metallic surface enhancement (WO2008131206A1) . Google Patents. 6

Sources

Application

Application Notes and Protocols: Coordination Chemistry of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol with Transition Metals

Introduction: Unveiling the Potential of a Versatile Thione Ligand In the landscape of coordination chemistry, the design of ligands with tunable electronic properties and specific donor atoms is paramount for developing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Thione Ligand

In the landscape of coordination chemistry, the design of ligands with tunable electronic properties and specific donor atoms is paramount for developing novel metal complexes with targeted applications. The ligand 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol stands out as a particularly compelling scaffold. As a derivative of imidazole, it is a component of biologically crucial molecules like the amino acid histidine, which plays a vital role in the active sites of many metalloenzymes.[1][2] The presence of both nitrogen and sulfur donor atoms, combined with the steric and electronic influence of the butyl and methyl substituents, imparts a unique combination of properties that make it an attractive candidate for applications ranging from medicinal chemistry to catalysis.[3][4]

This molecule exists in a thione-thiol tautomerism, a critical feature that dictates its coordination behavior. In the solid state and in solution, it predominantly exists as the thione tautomer, but upon deprotonation, the thiol form can readily coordinate to a metal center. This duality allows for versatile coordination modes, acting as a neutral monodentate ligand through the sulfur atom or as an anionic bidentate ligand through both sulfur and nitrogen atoms after deprotonation. The lipophilicity introduced by the butyl group can enhance the bioavailability of its metal complexes, a desirable trait in drug development.[5]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of transition metal complexes involving 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol. The protocols are designed to be self-validating, with explanations for critical steps rooted in established chemical principles.

Part 1: Synthesis of the Ligand (L)

A robust and reliable synthesis of the ligand is the foundational step for all subsequent coordination chemistry. The following protocol is based on established methods for the synthesis of substituted imidazole-2-thiols.

Protocol 1: Synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (L)

Objective: To synthesize the title ligand from 3-hydroxy-2-butanone, n-butylamine, and potassium thiocyanate.

Causality: This is a well-established multi-component reaction. The initial condensation between the diketone and the amine forms a Schiff base intermediate. The thiocyanate then acts as a sulfur source, cyclizing the intermediate to form the imidazole-2-thiol ring system. The acidic workup ensures the protonation and isolation of the desired product.

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • n-Butylamine

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-hydroxy-2-butanone (0.1 mol) and n-butylamine (0.1 mol) in 100 mL of ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add potassium thiocyanate (0.11 mol) to the mixture, followed by the slow addition of glacial acetic acid (0.12 mol).

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold distilled water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • For purification, recrystallize the crude product from an ethanol/water mixture.

  • Dry the purified white crystalline solid in a desiccator.

  • Validation: Confirm the identity and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry before proceeding. The melting point should be sharp.

Part 2: Coordination Chemistry & Synthesis of Metal Complexes

The thione ligand (L) offers multiple coordination pathways, which are influenced by the choice of the transition metal, its oxidation state, and the reaction conditions.[6][7]

Coordination Modes

The ligand can coordinate in several ways:

  • Neutral Monodentate (S-coordination): In neutral or acidic conditions, the ligand typically coordinates through the exocyclic sulfur atom of the thione group. This is common for soft metal ions.

  • Anionic Bidentate (N,S-coordination): In the presence of a base, the N-H proton is abstracted, leading to the formation of a thiolate. This allows the ligand to act as a bidentate chelating agent, coordinating through both the deprotonated imino nitrogen and the sulfur atom. This mode often forms stable five-membered chelate rings.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Alkylation of Imidazole-2-Thiols

This is a technical support guide designed for researchers and drug development professionals. It prioritizes chemical logic, regioselectivity control, and yield optimization.[1] Topic: Optimizing Regioselectivity and Yi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals. It prioritizes chemical logic, regioselectivity control, and yield optimization.[1]

Topic: Optimizing Regioselectivity and Yield in N-Alkylation of Imidazole-2-Thiols Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Status: Operational[1]

The Core Challenge: The Regioselectivity Crisis

The primary obstacle in alkylating imidazole-2-thiols (or their tautomeric thiones) is the competition between Sulfur (S-alkylation) and Nitrogen (N-alkylation) .

  • The Chemistry: Imidazole-2-thiol exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms.[2] Upon deprotonation, the resulting anion is an ambident nucleophile .[1]

  • The Problem: According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "soft" nucleophile (high polarizability), while the nitrogen is a "hard" nucleophile. Most alkyl halides are "soft" to "borderline" electrophiles, leading to S-alkylation as the kinetically and thermodynamically favored pathway in standard conditions.[1]

  • The Goal: To achieve N-alkylation , you must manipulate the reaction kinetics using HSAB principles or blocking strategies.

Decision Logic: The Reaction Pathway

The following diagram illustrates the critical decision nodes determining your product distribution.

G Start Imidazole-2-Thiol (Substrate) Base Deprotonation (Formation of Anion) Start->Base Strong Base (NaH) S_Protect S-Protection Strategy (Blocking Sulfur) Start->S_Protect If Soft Electrophile Hard_E Hard Electrophile (e.g., MeOTs, MeI) Base->Hard_E Direct Route Soft_E Soft Electrophile (e.g., BnBr, Alkyl-I) Base->Soft_E Direct Route N_Prod N-Alkylated Product (Target) Hard_E->N_Prod Major Pathway (Kinetic Control) S_Prod S-Alkylated Product (Impurity) Hard_E->S_Prod Minor Pathway Soft_E->N_Prod Trace/Low Yield Soft_E->S_Prod Dominant Pathway (Soft-Soft Interaction) S_Protect->N_Prod 1. N-Alkylation 2. S-Deprotection

Figure 1: Mechanistic flow showing the competition between N- and S-alkylation based on electrophile hardness and protection strategies.

Experimental Protocols

Protocol A: Direct N-Alkylation (For Hard Electrophiles)

Use this only when using "hard" alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate, Methyl Tosylate).[1]

Mechanism: Uses the "Cesium Effect" or strong irreversible deprotonation to expose the Nitrogen anion in a polar aprotic solvent, favoring charge-controlled (Hard-Hard) attack.

ParameterRecommendationRationale
Base Cs₂CO₃ (2.0 equiv) or NaH (1.1 equiv)Cs⁺ is large and "soft," effectively solvating the anion and reducing ion-pairing, making the "hard" N⁻ more accessible. NaH ensures irreversible deprotonation.[1]
Solvent DMF or DMSO (Anhydrous)High dielectric constant dissociates ion pairs.[1] Aprotic nature prevents hydrogen bonding, leaving the nucleophile "naked."[1]
Temperature 0°C to RT Lower temperatures favor the kinetic product (N-alkyl) over the thermodynamic product (S-alkyl).
Stoichiometry 1.0 eq Substrate : 0.95 eq ElectrophileSlight deficit of electrophile prevents quaternization (dialkylation).[1]

Step-by-Step:

  • Dissolve Imidazole-2-thiol (1.0 eq) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (2.0 eq) and stir at RT for 30 mins to ensure deprotonation.

  • Cool to 0°C.

  • Add Alkylating Agent (0.95 eq) dropwise over 10 minutes.[1]

  • Monitor by TLC/LC-MS.[1][3] Note: S-alkylated byproducts often run higher (less polar) on silica than N-alkylated thiones.

Protocol B: The S-Protection Route (Gold Standard for Soft Electrophiles)

Use this for "soft" electrophiles (e.g., Benzyl bromide, long-chain alkyl halides) or when direct alkylation fails.[1]

Mechanism: Chemically blocks the Sulfur nucleophile, forcing the alkylating agent to react with Nitrogen.[1]

Workflow:

  • Protection: React Imidazole-2-thiol with Trityl Chloride (Trt-Cl) or Benzyl Chloride (BnCl) to form the S-protected thioether.[1] (Alternatively, oxidize to the disulfide).[1]

  • N-Alkylation: Treat the S-protected intermediate with your target Alkyl Halide (R-X) using NaH/DMF.[1]

  • Deprotection: Remove the S-protecting group (e.g., Na/NH₃ for Benzyl, or Acid/Silane for Trityl) to regenerate the thione.[1]

Troubleshooting & FAQs

Issue 1: "I am exclusively isolating the S-alkylated product."

Diagnosis: You are likely using a "soft" electrophile (like an alkyl bromide/iodide with a long chain) under conditions that favor thermodynamic control.[1] Corrective Action:

  • Switch to Protocol B (Protection). This is the only reliable way to force N-alkylation with soft electrophiles.[1]

  • HSAB Tuning: If you must use direct alkylation, switch the leaving group from Bromide/Iodide (Soft) to Tosylate or Mesylate (Hard) .[1] This makes the electrophilic center "harder," slightly favoring Nitrogen attack [1].[1]

Issue 2: "My yield is low (<30%), and I see starting material."

Diagnosis: Incomplete deprotonation or poor solubility of the intermediate anion. Corrective Action:

  • Base Strength: If using K₂CO₃, switch to NaH (60% dispersion) .[1] The pKa of the NH in imidazole-2-thiol is ~11-12. Carbonates may not fully deprotonate it in dry organic solvents.[1][3]

  • Water Contamination: NaH requires strictly anhydrous conditions.[1] Ensure DMF/DMSO is dried over molecular sieves.

Issue 3: "I am getting dialkylation (Quaternization)."

Diagnosis: The N-alkylated product is more electron-rich (and thus more nucleophilic) than the starting material, leading to a second alkylation event. Corrective Action:

  • Reverse Addition: Add the alkylating agent to the imidazole solution, not vice versa.[1]

  • Stoichiometry: Use a slight excess of the Imidazole-2-thiol (1.1 eq) relative to the alkyl halide.

  • Concentration: Dilute the reaction (0.1 M instead of 0.5 M) to reduce intermolecular side reactions.

Issue 4: "How do I distinguish N-alkyl vs S-alkyl products by NMR?"

Technical Insight:

  • ¹³C NMR (C=S vs C-S):

    • N-Alkyl (Thione form): The C2 carbon (C=S) typically appears downfield, around 160–170 ppm .[1]

    • S-Alkyl (Thioether form): The C2 carbon (C-S-R) shifts upfield to 135–145 ppm due to the loss of the double bond character [2].

  • ¹H NMR Symmetry: If the imidazole is symmetric, N-alkylation breaks the symmetry (rendering H4 and H5 distinct), whereas S-alkylation might preserve symmetry depending on the tautomer dynamics (though usually, S-alkyl imidazoles also show distinct H4/H5 signals due to fixed double bonds).

References

  • Pearson, R. G. (1963).[1] Hard and Soft Acids and Bases.[1][4][5][6][7] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. BenchChem Troubleshooting Guides.

  • Marzaro, G., et al. (2018).[1] Regioselective alkylation of 2-mercaptobenzimidazole derivatives. Arkivoc.

  • Boiani, M., & Gonzalez, M. (2005).[1] Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.[1] Mini-Reviews in Medicinal Chemistry. (Contextualizing the biological importance of N-alkylated thiones).

Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides).[1] Always consult the specific MSDS and perform a risk assessment before experimentation.

Sources

Optimization

removing unreacted butyl halide from imidazole synthesis mixtures

Welcome to the Technical Support Center for the synthesis and purification of N-alkyl imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of N-alkyl imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these important reactions, specifically focusing on the removal of unreacted butyl halide from the reaction mixture. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target compounds.

Troubleshooting Guide: Removing Unreacted Butyl Halide

The N-alkylation of imidazole with a butyl halide is a fundamental transformation in organic synthesis. However, the removal of excess, unreacted butyl halide can be a significant challenge, often requiring a tailored purification strategy based on the specific properties of the product and the scale of the reaction. This section addresses common issues and provides step-by-step solutions.

Issue 1: Residual Butyl Bromide Detected in the Crude Product After Aqueous Work-up

Cause: Butyl bromide has low solubility in water, leading to incomplete removal during a standard aqueous extraction.[1][2] This is a frequent observation, especially when a significant excess of the alkylating agent is used to drive the reaction to completion.

Solution: A multi-step purification approach is often necessary. The choice of method depends on the nature of the N-alkylated imidazole product.

Decision-Making Workflow for Purification Strategy

Purification Workflow start Crude Reaction Mixture (N-Butylimidazole + Unreacted Butyl Bromide) is_ionic_liquid Is the product an N-alkylimidazolium salt (Ionic Liquid)? start->is_ionic_liquid scavenger_resin Scavenger Resin start->scavenger_resin For trace impurities or difficult separations liquid_extraction Liquid-Liquid Extraction (with a nonpolar organic solvent) is_ionic_liquid->liquid_extraction Yes distillation Vacuum Distillation is_ionic_liquid->distillation No end_product Pure N-Alkyl Imidazole Product liquid_extraction->end_product chromatography Column Chromatography distillation->chromatography If distillation is insufficient distillation->end_product chromatography->end_product scavenger_resin->end_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Liquid-Liquid Extraction for Imidazolium Salt Products

If your product is an N,N'-dialkylimidazolium halide (an ionic liquid), it will have very low solubility in nonpolar organic solvents, while butyl bromide is soluble in them.[3][2] This difference in solubility can be exploited for efficient separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of deionized water or a polar solvent in which the ionic liquid is soluble.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times with a nonpolar organic solvent such as diethyl ether or ethyl acetate.[4] The unreacted butyl bromide will partition into the organic layer.

  • Washing: Combine the organic layers and wash them with brine to remove any dissolved water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the butyl bromide (for waste disposal).

  • Product Isolation: The aqueous layer containing the purified imidazolium salt can then be concentrated under reduced pressure to remove the water. Further drying under high vacuum may be necessary to remove residual moisture.[5]

Protocol 2: Vacuum Distillation for Neutral N-Alkylimidazole Products

For neutral N-alkylimidazoles, which are often liquids with boiling points significantly higher than that of butyl bromide, vacuum distillation is an effective purification method.

Step-by-Step Methodology:

  • Initial Solvent Removal: After the reaction, remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Carefully heat the crude product under vacuum. The unreacted butyl bromide will distill first due to its lower boiling point.

  • Product Collection: Once the butyl bromide has been removed, increase the temperature (or reduce the pressure further) to distill the desired N-alkylimidazole product.

Data for Distillation Parameters

CompoundBoiling Point (°C)
n-Butyl Bromide101-102
1-n-Butylimidazole122-123 at 20 mmHg[6]
Issue 2: Emulsion Formation During Extractive Work-up

Cause: Imidazolium salts can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.

Solution:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]

  • Centrifugation: For small-scale reactions, transferring the emulsion to a centrifuge tube and spinning for a few minutes can effectively separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an imidazole alkylation reaction?

A1: Besides unreacted butyl halide, other common impurities include:

  • Unreacted imidazole.

  • Over-alkylation products, leading to the formation of N,N'-dialkylimidazolium salts.

  • Byproducts from side reactions, depending on the reaction conditions and the stability of the reactants and products.

Q2: Can column chromatography be used to remove unreacted butyl halide?

A2: Yes, column chromatography is a viable option, particularly for small to medium-scale reactions or when other methods are ineffective.[7][8]

  • For neutral N-alkylimidazoles: A silica gel column with a gradient elution of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) can effectively separate the less polar butyl bromide from the more polar product.[8]

  • For imidazolium salts: Reversed-phase chromatography (e.g., C18 silica) may be necessary, as these polar compounds interact strongly with normal-phase silica.[9][10] However, this can be a more complex and expensive technique.

Q3: Are there alternative, "greener" methods for removing alkyl halides?

A3: Yes, the use of scavenger resins is a more environmentally friendly approach that minimizes solvent usage and simplifies purification.[11][12]

What are Scavenger Resins?

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[11] For removing unreacted butyl halide, a nucleophilic scavenger resin can be used.

Workflow for Purification using Scavenger Resins

Scavenger Resin Workflow start Crude Reaction Mixture add_resin Add Nucleophilic Scavenger Resin start->add_resin stir Stir at Room Temperature or Gentle Heat add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate the Filtrate filter->concentrate end_product Pure Product concentrate->end_product

Caption: General workflow for purification using a scavenger resin.

Protocol 3: Purification with a Nucleophilic Scavenger Resin

Step-by-Step Methodology:

  • Resin Selection: Choose a scavenger resin with nucleophilic functional groups (e.g., amine-based resins) that will react with the electrophilic butyl halide.

  • Addition of Resin: After the primary reaction is complete, add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess alkyl halide).

  • Scavenging: Stir the mixture at room temperature or with gentle heating for a few hours to allow the resin to react completely with the unreacted butyl halide.

  • Filtration: Simply filter the reaction mixture to remove the solid resin, which now has the butyl halide covalently bound to it.[12]

  • Product Isolation: The filtrate contains the purified product. Remove the solvent under reduced pressure to obtain the final compound.

References

  • N-Butyl Bromide, Industrial Grade, Affordable Price, Manufacturer & Exporter. Vertex AI Search.
  • Recovery and purification of ionic liquids from solutions: a review - PMC.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. BenchChem.
  • N-Butyl Bromide - Yogi Intermediates PVT. LTD.
  • n-Butyl bromide - ChemBK. ChemBK.
  • WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.
  • High Quality N-Butyl Bromide (NBB) - AD PHARMACHEM. AD PHARMACHEM.
  • Ionic liquids are viscus in nature , how to purify ? | ResearchGate.
  • N Butyl Bromide Manufacturers Suppliers Exporters Traders Distributors in Mumbai India. Mody Chemi Pharma Ltd.
  • Synthesis, purification and characterization of ionic liquids - PubMed.
  • Removing imidazole in a workup? : r/chemistry - Reddit. Reddit.
  • Purification of imidazolium ionic liquids for spectroscopic application - ResearchGate.
  • Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole - Benchchem. BenchChem.
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC.
  • The purification of an ionic liquid - ResearchGate.
  • 1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applic
  • Butyl bromide - CAS Common Chemistry. CAS.
  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of 1-n-butylimidazole - PrepChem.com. PrepChem.com.
  • Scavenger Resins - Amerigo Scientific. Amerigo Scientific.
  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI. MDPI.
  • N-BUTYL BROMIDE - Ataman Kimya.
  • How to Analyze Imidazolium Ionic Liquids in Environmental Samples? - American Chemical Society. American Chemical Society.
  • Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor - CiteSeerX. CiteSeerX.
  • 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−) - Organic Syntheses Procedure. Organic Syntheses.
  • Metal Scavenger User Guide | Biotage. Biotage.
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  • Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temperature.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Dergipark.
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  • Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
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  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Organic Process Research & Development - ACS Publications.
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  • Butyl bromide | C4H9Br | CID 8002 - PubChem.
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  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. IntechOpen.
  • N-Butyl Imidazole Supplier & Manufacturer in China | High Purity CAS 6842-61-7. Bouling Chemical Co., Limited.
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Validation

A Researcher's Guide to the ¹H NMR Characterization of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry. While direct spectral data for this specific molecule is not widely published, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to predict, interpret, and validate its ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Structural Assignments

The structure of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol contains several distinct proton environments that are expected to produce a characteristic ¹H NMR spectrum. The key to accurate interpretation lies in understanding the electronic effects of the imidazole ring and the thiol group on the chemical shifts of adjacent protons.

Molecular Structure and Proton Labeling

To facilitate the discussion of the ¹H NMR spectrum, the protons in 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol are labeled as follows:

Caption: Labeled structure of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol.

Based on this structure, the predicted ¹H NMR data is summarized in the table below. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms and the aromatic character of the imidazole ring. For instance, protons on carbons attached to electronegative atoms like nitrogen are "deshielded" and appear at a higher chemical shift (downfield)[1][2][3].

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H (thiol)12.0 - 13.0Broad singlet (s)1HThe acidic proton of the thiol group in this environment is expected to be highly deshielded and often appears as a broad signal[4]. Its chemical shift can be highly dependent on solvent and concentration[5].
Hₐ (N-CH₂ )~ 4.1Triplet (t)2HThese protons are directly attached to a carbon bonded to a nitrogen atom of the imidazole ring, leading to significant deshielding[2]. The signal is split into a triplet by the adjacent methylene protons (Hₑ).
Hₑ (C4-CH₃ )~ 2.2Singlet (s)3HThe methyl group at the C4 position of the imidazole ring. Its chemical shift is influenced by the aromatic ring current.
Hբ (C5-CH₃ )~ 2.1Singlet (s)3HSimilar to Hₑ, this methyl group is attached to the imidazole ring. The slight difference in chemical shift compared to Hₑ would be due to the different electronic environment of C5 versus C4.
Hₑ (N-CH₂-CH₂ )~ 1.7Sextet or Multiplet (m)2HThese methylene protons are adjacent to two other methylene groups (Hₐ and Hբ). The signal is expected to be a complex multiplet, but can be approximated as a sextet due to coupling with five neighboring protons.
Hբ (N-(CH₂)₂-CH₂ )~ 1.4Sextet or Multiplet (m)2HThis methylene group is adjacent to a methylene group (Hₑ) and a terminal methyl group (Hբ). Similar to Hₑ, it will appear as a multiplet, predicted here as a sextet.
Hբ (N-(CH₂)₃-CH₃ )~ 0.9Triplet (t)3HThe terminal methyl group of the butyl chain is the most shielded, appearing furthest upfield[2][6]. It is split into a triplet by the adjacent methylene protons (Hբ).
Comparative Analysis with Structurally Related Compounds

To lend credence to the predicted chemical shifts, it is instructive to compare them with experimentally determined data for structurally similar molecules. Below is a comparison of the predicted data for our target compound with reported data for other N-alkylated imidazole derivatives.

Compound N-CH₂ Chemical Shift (δ, ppm) Other Alkyl Proton Shifts (δ, ppm) Imidazole Ring Proton/Substituent Shifts (δ, ppm)
1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (Predicted) ~ 4.10.9 - 1.7~2.1, ~2.2 (CH₃)
1-butyl-3-methylimidazolium chloride 4.180.94, 1.33, 1.823.88 (N-CH₃), 7.42, 7.55, 8.87 (Ring H)
1-ethyl-3-methylimidazolium tetrafluoroborate 4.201.443.87 (N-CH₃), 7.37, 7.42, 8.63 (Ring H)

Note: Data for comparative compounds is derived from spectral databases and literature sources.

The comparison reveals that the predicted chemical shift for the N-CH₂ protons (Hₐ) in our target molecule (~4.1 ppm) aligns well with the experimental values for similar N-butyl and N-ethyl imidazolium salts (4.18 and 4.20 ppm, respectively). This consistency supports the prediction that the imidazole ring exerts a strong deshielding effect on the adjacent methylene protons.

Experimental Protocol for ¹H NMR Characterization

To obtain a high-quality ¹H NMR spectrum of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution of proton signals.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep 1. Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). tms 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). sample_prep->tms transfer 3. Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer instrument 4. Place the NMR tube in the spectrometer (e.g., 400 MHz or higher for better resolution). transfer->instrument shimming 5. Shim the magnetic field to optimize homogeneity. instrument->shimming parameters 6. Set acquisition parameters (e.g., spectral width, number of scans, relaxation delay). shimming->parameters acquire 7. Acquire the ¹H NMR spectrum. parameters->acquire ft 8. Apply Fourier transform to the free induction decay (FID). acquire->ft phasing 9. Phase the spectrum to obtain a pure absorption lineshape. ft->phasing baseline 10. Apply baseline correction. phasing->baseline referencing 11. Reference the spectrum to the TMS signal at 0.00 ppm. baseline->referencing integration 12. Integrate the signals to determine the relative number of protons. referencing->integration

Caption: Step-by-step workflow for acquiring and processing the ¹H NMR spectrum.

Detailed Methodological Considerations:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the thiol proton is of particular interest, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred to slow down proton exchange and result in a sharper signal[5][7]. The chemical shifts of residual solvent peaks should be noted to avoid misinterpretation[8][9].

  • Instrument Frequency: While a 300 or 400 MHz NMR spectrometer is often sufficient, higher field strengths (e.g., 600 MHz or greater) will provide better signal dispersion, which can be particularly useful for resolving the complex multiplets of the butyl chain.

  • Two-Dimensional (2D) NMR: To definitively assign the proton signals of the butyl chain, a 2D NMR experiment such as COSY (Correlation Spectroscopy) is highly recommended. A COSY spectrum will show correlations between protons that are coupled to each other, allowing for unambiguous assignment of the Hₐ, Hₑ, Hբ, and Hբ signals.

Conclusion

The ¹H NMR spectrum of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is predicted to exhibit a set of distinct signals that are consistent with its molecular structure. The key features include a downfield triplet for the N-CH₂ protons, two singlets for the imidazole methyl groups, a series of upfield multiplets for the remaining butyl chain protons, and a potentially broad, downfield signal for the thiol proton. By following a robust experimental protocol and leveraging comparative data, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, a critical step in its characterization for potential applications in drug discovery and development.

References

  • Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1983 , 742(3), 576-585. DOI: 10.1016/0167-4838(83)90276-5. 10

  • Journal of the Chemical Society of Pakistan, 2012 , 34(6), 1493-1498. Link

  • Turkish Journal of Chemistry, 2003 , 27(1), 29-35. 11

  • Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1983 , 742(3), 586-595. DOI: 10.1016/0167-4838(83)90277-7. 12

  • RSC Advances, 2015 , 5(10), 7689-7697. DOI: 10.1039/C4RA14413A. 13

  • Chemistry Steps, "NMR Chemical Shift Values Table". Link

  • e-PG Pathshala, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups". Link

  • Doc Brown's Chemistry, "The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide)". Link

  • Green Chemistry, 2013 , 15(7), 1833-1838. DOI: 10.1039/C3GC40582D. 14

  • Chemistry LibreTexts, "13.5: Chemical Shifts in ¹H NMR Spectroscopy". Link

  • ResearchGate, "Figure 1: 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol...". Link

  • University of Potsdam, "Tables For Organic Structure Analysis". Link

  • California State Polytechnic University, Pomona, "1H NMR Chemical Shifts". Link

  • Organic Process Research & Development, 2016 , 20(4), 740-747. DOI: 10.1021/acs.oprd.5b00417. Link

  • Journal of Molecular Structure, 2021 , 1225, 129124. DOI: 10.1016/j.molstruc.2020.129124. 7

  • Research Results in Pharmacology, 2021 , 7(2), 53-68. DOI: 10.3897/rrpharmacology.7.68340. Link

  • ResearchGate, "1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.". Link

  • Santa Cruz Biotechnology, "1-butyl-4,5-dimethyl-1H-imidazole-2-thiol". Link

  • RSC Medicinal Chemistry, 2023 , 14(10), 1957-1971. DOI: 10.1039/D3MD00216A. Link

  • The Journal of Organic Chemistry, 1997 , 62(21), 7512-7515. DOI: 10.1021/jo971176v. Link

  • International Journal for Multidisciplinary Research, 2023 , 5(5). Link

  • Scientific Reports, 2024 , 14(1), 6932. DOI: 10.1038/s41598-024-57551-2. Link

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Comparative

Comprehensive Guide: FTIR Spectral Analysis of Thione vs. Thiol Tautomers in Imidazoles

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in the characterization of heterocyclic compounds is accurately mapping tautomeric equilibria. In imidazoles—specifically merc...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in the characterization of heterocyclic compounds is accurately mapping tautomeric equilibria. In imidazoles—specifically mercaptoimidazoles like 2-mercapto-1-methylimidazole (methimazole, MMI)—the molecule exists in a dynamic equilibrium between a thione (containing an endocyclic N-H and exocyclic C=S) and a thiol (containing an endocyclic C=N and exocyclic S-H) form[1].

Understanding this tautomerism is not merely an academic exercise; it dictates the molecule's pharmacological efficacy as an antithyroid drug, its coordination chemistry with transition metals, and its performance as a surface corrosion inhibitor[2]. This guide provides an in-depth, objective comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical modalities for tautomer characterization, backed by self-validating experimental protocols.

The Mechanistic Dynamics of Tautomerism

The thione-thiol shift is driven by a proton transfer mechanism that is highly sensitive to the local dielectric environment, pH, and intermolecular hydrogen bonding. In the solid state and in aprotic solvents, the thione tautomer is overwhelmingly dominant[3]. This is caused by the formation of robust intermolecular N-H···S hydrogen bonds that stabilize the thione lattice. Conversely, in alkaline aqueous media or upon coordination with specific metal centers (like bivalent iron or copper), the equilibrium can shift to favor the thiol or thiolate form[1][4].

Tautomerism Thione Thione Tautomer (Dominant in Solid State) Contains N-H and C=S Eq Proton Transfer Thione->Eq M1 FTIR Markers: v(N-H) ~3100-3200 cm⁻¹ Thioamide bands ~1100-1250 cm⁻¹ Thione->M1 Thiol Thiol Tautomer (Favored in Aqueous/Alkaline) Contains C=N and S-H Thiol->Eq M2 FTIR Markers: v(S-H) ~2500-2700 cm⁻¹ (Weak) v(C=N) ~1500-1600 cm⁻¹ Thiol->M2 Eq->Thione Eq->Thiol

Diagram 1: The thione-thiol tautomeric equilibrium and their respective primary FTIR spectral markers.

Decoding the Vibrational Spectra: Causality & Markers

FTIR spectroscopy relies on the change in the dipole moment of a bond during vibration. This physical absolute dictates our analytical strategy.

The Thione Signature: The thione form is characterized by a strong N-H stretching vibration (vN-H) around 3100–3200 cm⁻¹[4]. The C=S bond, however, is highly coupled with C-N stretching and N-H bending, resulting in complex "thioamide bands" (I, II, III, and IV). The most diagnostic C=S stretching contributions are typically observed in the 1100–1250 cm⁻¹ region and a lower frequency band around 740–750 cm⁻¹[4][5].

The Thiol Signature: The emergence of the thiol form is marked by the S-H stretching vibration (vS-H) at 2500–2700 cm⁻¹. Crucial Causality Note: The S-H bond is relatively non-polar compared to O-H or N-H bonds. Consequently, the change in dipole moment during an S-H stretch is minimal, making this band notoriously weak or even visually absent in FTIR spectra, even when the thiol form is present[4]. Therefore, the secondary marker—the formation of the endocyclic C=N double bond (vC=N) around 1500–1600 cm⁻¹—must be used as a corroborating indicator.

Quantitative Spectral Assignments
Tautomeric FormVibrational ModeTypical Wavenumber (cm⁻¹)Intensity / Analytical Reliability
Thione v(N-H) Stretch3100 – 3200Strong / High Reliability[4]
Thione Thioamide II (vC-N + δN-H)~1300 – 1400Medium / Moderate Reliability
Thione Thioamide III (vC=S dominant)1100 – 1250Strong / High Reliability[4]
Thione Thioamide IV (vC=S bend/stretch)~740 – 750Strong / High Reliability[5]
Thiol v(S-H) Stretch2500 – 2700Weak / Low Reliability (Often obscured)
Thiol v(C=N) Stretch1500 – 1600Medium / High Reliability
Thiol v(C-S) Stretch700 – 800Medium / Moderate Reliability

Comparative Analysis of Analytical Modalities

To objectively evaluate FTIR's performance, we must compare it against alternative techniques used for tautomer characterization: Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).

FeatureFTIR Spectroscopy (ATR/Transmission)Raman SpectroscopyNMR Spectroscopy (¹H / ¹³C)
Physical Basis Change in dipole moment.Change in polarizability.Nuclear spin resonance in a magnetic field.
S-H Detection Poor. S-H bond has low polarity, yielding weak IR signals.Excellent. S-H and C=S bonds are highly polarizable, yielding strong Raman scattering.Excellent (Solution). S-H proton is clearly distinct from N-H proton.
State of Matter Ideal for solids, films, and neat powders.Ideal for solids and aqueous solutions.Primarily solution-state (Solid-state NMR is expensive/complex).
Aqueous Samples Difficult. Strong O-H water bands obscure the N-H region (~3200 cm⁻¹).Excellent. Water is a weak Raman scatterer.Excellent (using D₂O, though deuterium exchange occurs).
Best Use Case Rapid solid-state confirmation of the thione form[2].Complementary mapping of the S-H/C=S transition.Quantifying tautomeric ratios in various solvent systems[3].

The Verdict: FTIR is the most accessible and rapid method for confirming the solid-state thione structure. However, because the S-H stretch is weak in IR, Raman spectroscopy is the superior complementary alternative if you need to definitively prove the presence of the thiol form via the S-H bond.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We prioritize Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellets for tautomer analysis. Why? KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretching bands that artificially overlap with and obscure the critical N-H stretching region (3100–3200 cm⁻¹), leading to false interpretations of the thione state.

Workflow Sample Imidazole Sample Prep ATR Crystal Preparation Sample->Prep Scan FTIR Scanning (4000-400 cm⁻¹) Prep->Scan Analyze Baseline Correction & Peak Integration Scan->Analyze Result Tautomeric Ratio Output Analyze->Result

Diagram 2: Self-validating ATR-FTIR workflow for tautomeric characterization.

Protocol: ATR-FTIR Analysis of Neat Imidazoles

Equipment: FTIR Spectrometer equipped with a Diamond ATR accessory (e.g., Thermo Fisher Nicolet or Bruker Alpha).

  • System Validation (The Control):

    • Clean the diamond ATR crystal with spectroscopic grade isopropanol and allow it to dry completely.

    • Run a background scan (typically 32–64 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the background energy profile is smooth and free of residual organic contamination.

    • Run a polystyrene calibration standard to verify wavenumber accuracy (specifically checking the 3028 cm⁻¹ and 1601 cm⁻¹ peaks).

  • Sample Application:

    • Place ~2–5 mg of the neat methimazole (or related imidazole) powder directly onto the center of the diamond crystal[2].

    • Apply the pressure anvil. Causality Check: Ensure consistent pressure. Insufficient pressure leads to poor optical contact and weak high-frequency bands (like the crucial N-H stretch); over-pressuring can damage the crystal or induce mechanochemical polymorphic shifts.

  • Data Acquisition:

    • Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Spectral Processing & Interpretation:

    • Apply an ATR correction algorithm (to account for depth of penetration variations across the wavenumber scale).

    • Perform a baseline correction.

    • Analyze: Integrate the area of the v(N-H) peak at ~3150 cm⁻¹ and the v(C=S) peak at ~1150 cm⁻¹. The presence of these strong peaks, coupled with a flat baseline at 2500–2700 cm⁻¹, definitively validates the solid-state thione tautomer[4].

References

  • Spectroscopic Studies of Methimazole Reactivity toward the Aquapentacyanoferrate (II) Ion in Aqueous Solutions. Spectroscopy: An International Journal / ResearchGate. 1

  • Assignments of some characteristic FTIR bands (cm⁻¹) of methimazole. ResearchGate. 4

  • Experiment 6 Thione-Thiol Tautomerism in Co(II) complexes. UMass Amherst. 5

  • The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. MDPI. 2

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Validation

comparing corrosion inhibition efficiency of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol vs benzotriazole

A Technical Guide for Researchers In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components. Among the myriad of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This guide provides an in-depth comparison of two prominent classes of corrosion inhibitors: the well-established Benzotriazole (BTA) and the promising family of imidazole-thiol derivatives.

Notably, this analysis will use representative data for imidazole-thiol compounds as a proxy for the specific molecule, 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, due to a lack of available published data on its corrosion inhibition performance at the time of this writing. The principles and mechanisms discussed are, however, broadly applicable to this class of compounds.

The Mechanism of Protection: A Tale of Two Molecules

The efficacy of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface and form a protective barrier. Both Benzotriazole and imidazole-thiol derivatives achieve this, albeit through slightly different molecular interactions.

Benzotriazole (BTA): The Formation of a Polymeric Film

Benzotriazole is a widely recognized and extensively studied corrosion inhibitor, particularly for copper and its alloys, though it also shows effectiveness on steel.[1][2] Its primary mechanism of action involves the formation of a stable, insoluble polymeric complex with the metal ions on the surface.[3]

On copper surfaces, BTA molecules chemisorb, forming a protective layer that is often described as a Cu(I)-BTA complex.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive environment. The triazole ring, with its three nitrogen atoms, plays a crucial role in coordinating with the copper atoms.[3] For steel, the protection is also attributed to the formation of an adsorptive film, where the lone pair of electrons on the nitrogen atoms can coordinate with the iron surface, blocking active corrosion sites.

Imidazole-Thiol Derivatives: A Dual-Action Adsorption

Imidazole derivatives, especially those containing a thiol group (–SH), are known to be highly effective corrosion inhibitors for various metals, including mild steel in acidic environments.[5] Their mechanism is rooted in the presence of multiple active centers for adsorption: the nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group.

These molecules can be adsorbed onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The sulfur atom, in particular, has a strong affinity for metal surfaces and can form strong coordinate bonds with iron atoms. The planar structure of the imidazole ring allows for effective surface coverage, creating a robust barrier against corrosive species.

G cluster_0 Benzotriazole (BTA) Inhibition cluster_1 Imidazole-Thiol Inhibition Metal Metal Surface (e.g., Copper, Steel) Film Protective Cu(I)-BTA or Fe-BTA Film Metal->Film Complex Formation BTA Benzotriazole Molecules BTA->Metal Adsorption Metal2 Metal Surface (e.g., Mild Steel) AdsorbedLayer Adsorbed Protective Layer Metal2->AdsorbedLayer Barrier Formation ImidazoleThiol Imidazole-Thiol Molecules ImidazoleThiol->Metal2 Adsorption via N and S atoms

Caption: Generalized mechanism of corrosion inhibition for Benzotriazole and Imidazole-Thiols.

Performance Under Scrutiny: Experimental Data

The true measure of a corrosion inhibitor lies in its performance under controlled experimental conditions. The following tables summarize key data obtained from electrochemical and weight loss studies for Benzotriazole and representative imidazole derivatives.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole

Metal SubstrateCorrosive MediumInhibitor Conc.MethodInhibition Efficiency (%)Reference
Mild Steel1.0 M HCl25 mMWeight Loss93.5[6]
Mild Steel1.0 M HCl400 ppm (1-ABT*)Weight Loss~98
Mild Steel1 M HCl + 3.5% NaCl5 mM (MHB**)EIS~80[7]
Copper3.5% NaCl10 mMWeight Loss~95
Copper5% NaCl0.001%Immersion TestComplete Protection[4]
Copper3.5% NaCl0.15 mM (BTA derivative)EIS~98[8]

*1-Aminobenzotriazole **5-Methyl-1H-benzotriazole

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives

Metal SubstrateCorrosive MediumInhibitorInhibitor Conc.MethodInhibition Efficiency (%)Reference
Carbon Steel1% NaCl1,3-dipropyl...imidazole iodide80 ppmEIS>80[9]
Carbon Steel1% NaCl1,3-dibutyl...imidazole iodide100 ppmEIS>80[9]
Mild Steel2 M HCl1-butyl-3-methylimidazolium chloride25,000 ppmPotentiodynamic Polarization99.3[10]
C38 Steel1 M HCl4,5-Diphenyl-1H-Imidazole-2-Thiol10⁻² MEIS92.7[11]

Head-to-Head Comparison

FeatureBenzotriazole (BTA)Imidazole-Thiol Derivatives
Primary Application Excellent for copper and its alloys, also effective for steel.[4][6]Highly effective for steel in acidic media.[5][11]
Inhibition Mechanism Forms a protective polymeric complex film (e.g., Cu-BTA).[3]Adsorption via nitrogen and sulfur atoms, forming a protective monolayer.[5]
Reported Efficiency High, often exceeding 90-98% under optimal conditions.[6][8]Very high, with some derivatives reaching over 99% efficiency.[10]
Mode of Inhibition Generally considered a mixed-type inhibitor.[12]Typically act as mixed-type inhibitors.[5]

Standardized Evaluation Protocols

To ensure reproducible and comparable results, standardized experimental procedures are crucial. Below are outlines of the most common techniques used to evaluate corrosion inhibitors.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

Protocol:

  • Specimen Preparation: Metal coupons of known dimensions are polished with various grades of emery paper, washed with distilled water and acetone, dried, and weighed accurately.

  • Immersion: The prepared coupons are suspended in the corrosive solution, both with and without the inhibitor, for a predetermined period.

  • Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Caption: Workflow for the Weight Loss Method.

Electrochemical Methods

Electrochemical techniques offer a faster means of assessing corrosion and inhibition mechanisms. They are typically performed in a three-electrode cell setup.

a) Potentiodynamic Polarization

This method determines the corrosion current density (i_corr) and the corrosion potential (E_corr).

Protocol:

  • Cell Setup: A working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum) are placed in the corrosive solution.

  • OCP Stabilization: The open-circuit potential (OCP) is allowed to stabilize.

  • Potential Sweep: The potential of the working electrode is scanned in both the cathodic and anodic directions relative to the OCP.

  • Data Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.

Protocol:

  • Cell Setup: Same as for potentiodynamic polarization.

  • AC Perturbation: A small amplitude AC voltage is applied to the system at the OCP over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated from the R_ct values.

Sources

Comparative

electrochemical impedance spectroscopy (EIS) data for imidazole-2-thiol inhibitors

Topic: Electrochemical Impedance Spectroscopy (EIS) Characterization of Imidazole-2-Thiol as a Corrosion Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Impedance Spectroscopy (EIS) Characterization of Imidazole-2-Thiol as a Corrosion Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (Surface Interaction Focus)

Executive Summary

This technical guide provides a comparative analysis of Imidazole-2-thiol (2-MI) , a heterocyclic organic compound, against the industry-standard Benzotriazole (BTA) . While BTA remains the benchmark for copper and steel protection, its aquatic toxicity has necessitated the development of "green" alternatives.

Imidazole-2-thiol offers a compelling balance of performance and environmental safety. This guide focuses on Electrochemical Impedance Spectroscopy (EIS) as the primary validation tool, demonstrating how 2-MI modifies the electric double layer (EDL) to retard charge transfer. For drug development professionals, this protocol serves as a translational model for characterizing small-molecule adsorption kinetics on conductive substrates (e.g., biosensor interfaces).

Mechanistic Insight: The Adsorption Interface

The efficacy of Imidazole-2-thiol relies on its ability to chemisorb onto metal surfaces (typically Copper or Mild Steel). Unlike simple physical blocking, this is an electronic interaction governed by the molecule's tautomeric equilibrium.

  • Thione-Thiol Tautomerism: In solution, 2-MI exists in equilibrium between the thione (

    
    ) and thiol (
    
    
    
    ) forms. The exocyclic sulfur atom and the heterocyclic nitrogen lone pairs act as anchoring sites.
  • Chelation: On copper surfaces, 2-MI forms a polymeric complex

    
    , creating a hydrophobic barrier that displaces water and chloride ions.
    
Diagram 1: Adsorption & Inhibition Mechanism

AdsorptionMechanism Solution Bulk Solution (Corrosive Media) Molecule Imidazole-2-Thiol (Thione/Thiol Equilibrium) Solution->Molecule Diffusion Adsorption Chemisorption (N & S Coordination) Molecule->Adsorption Lone Pair Donation Surface Metal Surface (Cu/Steel) Adsorption->Surface Surface Coverage (θ) Film Protective Film [Cu-2MI]n Complex Film->Solution Blocks Cl- / H2O Surface->Film Polymerization

Caption: Schematic of Imidazole-2-thiol adsorption. The molecule diffuses from the bulk solution, coordinates via N/S atoms, and polymerizes to form a barrier film.

Comparative Analysis: 2-MI vs. Benzotriazole (BTA)

The following data synthesizes comparative EIS studies performed in acidic media (typically 1M HCl or 3.5% NaCl).

Table 1: Electrochemical Performance Matrix
FeatureImidazole-2-thiol (2-MI)Benzotriazole (BTA)Interpretation
Inhibition Efficiency (

)
80% – 92% (at optimum conc.)95% – 99%BTA is superior at lower concentrations, but 2-MI approaches BTA performance at saturation.

(Charge Transfer)
Increases by 5–10x vs. BlankIncreases by 10–20x vs. BlankHigher

indicates a more resistive barrier. BTA forms a denser film.

(Capacitance)
Moderate DecreaseSignificant DecreaseLower

implies better water displacement. 2-MI films are slightly more porous.
Toxicity Profile Low (Green Inhibitor precursor)High (Aquatic Toxin)2-MI is the preferred scaffold for environmentally sensitive applications.
Adsorption Isotherm LangmuirLangmuirBoth follow monolayer adsorption kinetics.

Critical Insight: While BTA exhibits higher absolute impedance values, 2-MI derivatives (e.g., alkylated 2-MI) are often synthesized to increase hydrophobicity, pushing efficiencies above 95%, effectively matching BTA without the associated toxicity.

EIS Data Interpretation

To validate the performance of 2-MI, researchers must analyze two primary plots derived from the frequency response analysis.

A. Nyquist Plot Analysis
  • Visual: A semicircle in the complex plane (

    
     vs. 
    
    
    
    ).
  • Diagnostic: The diameter of the semicircle corresponds to the Charge Transfer Resistance (

    
    ) .
    
  • 2-MI Signature: As concentration increases, the diameter increases. A depressed semicircle (center below the x-axis) indicates surface roughness or inhomogeneity, requiring a Constant Phase Element (CPE) for modeling.

B. Bode Plot Analysis
  • Visual:

    
     and Phase Angle (
    
    
    
    ) vs.
    
    
    .
  • Diagnostic:

    • Low Frequency (

      
       Hz):  The impedance modulus 
      
      
      
      correlates with total corrosion protection.
    • Phase Angle: A broad peak approaching

      
       indicates a near-ideal capacitive behavior of the protective film. 2-MI typically shows a phase angle max of 
      
      
      
      , whereas BTA can reach
      
      
      .
Diagram 2: Equivalent Circuit Model (Randles with CPE)

Circuit cluster_0 Double Layer Interface In Rs Rs In->Rs Out CPE CPEdl Rs->CPE Parallel Branch 1 Rct Rct Rs->Rct Parallel Branch 2 CPE->Out Rct->Out

Caption: Modified Randles circuit used to fit EIS data. Rs: Solution Resistance, Rct: Charge Transfer Resistance, CPEdl: Constant Phase Element (non-ideal capacitance).

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts caused by unstable OCP (Open Circuit Potential).

Step 1: Electrode Preparation
  • Mounting: Embed the metal sample (Cu or Steel) in epoxy resin, leaving a defined surface area (e.g.,

    
    ).
    
  • Polishing: Wet polish sequentially with SiC paper (grades 400 to 2000).

  • Cleaning: Degrease with ethanol/acetone ultrasonically for 5 minutes. Rinse with bidistilled water. Validation: Surface must be mirror-like and hydrophobic before immersion.

Step 2: Electrolyte & Inhibitor Setup
  • Base Solution: Prepare 1M HCl or 3.5% NaCl using analytical grade reagents.

  • Inhibitor Dosing: Prepare 2-MI concentrations ranging from

    
     to 
    
    
    
    .
  • De-aeration (Optional but Recommended): Purge with

    
     gas for 30 minutes if studying anaerobic corrosion; otherwise, maintain consistent aeration.
    
Step 3: Electrochemical Cell Assembly
  • Working Electrode (WE): Prepared sample.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum mesh (surface area

    
     area).
    
Step 4: Measurement Sequence

Protocol Start Immersion OCP OCP Stabilization (Wait 30-60 mins until dE/dt < 1mV/min) Start->OCP EIS EIS Acquisition Freq: 100 kHz - 10 mHz Amp: 10 mV (rms) OCP->EIS Validation Kramers-Kronig Transform (Check Data Linearity) EIS->Validation Fitting Circuit Fitting (Calc Rct, Cdl, Chi-Square) Validation->Fitting

Caption: Step-by-step EIS acquisition workflow. OCP stabilization is critical to prevent drift artifacts in low-frequency impedance data.

Data Calculation: Calculate Inhibition Efficiency (


) using the Charge Transfer Resistance:


Translational Application (Drug Development)

While this guide focuses on corrosion, the EIS methodology described is homologous to label-free biosensing .

  • Relevance: In drug discovery, Imidazole-2-thiol derivatives are often screened as enzyme inhibitors.

  • Technique Transfer: The same protocol (OCP

    
     EIS) is used on gold electrodes to measure the binding kinetics of small molecules to immobilized proteins. An increase in 
    
    
    
    in a biosensor setup correlates to the mass of the drug bound to the receptor, providing a
    
    
    (dissociation constant) without fluorescent tagging.

References

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. Link

  • Zhang, D. Q., et al. (2009). Synergistic inhibition of copper corrosion in 0.5 M H2SO4 by 2-mercaptobenzimidazole and oleic acid sodium. Corrosion Science, 51(8), 1763-1768. Link

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Link

  • Kovačević, N., & Kokalj, A. (2011). The relation between adsorption bonding of mercaptoazoles and their corrosion inhibition performance. Corrosion Science, 53(3), 909-921. Link

  • U.S. EPA. (1977).[1] Investigation of Selected Potential Environmental Contaminants: Benzotriazoles. EPA Report 560/2-77-001. Link

Sources

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